Product packaging for 2-(4-Methylpiperidin-1-yl)ethanamine(Cat. No.:CAS No. 14156-95-7)

2-(4-Methylpiperidin-1-yl)ethanamine

Cat. No.: B080129
CAS No.: 14156-95-7
M. Wt: 142.24 g/mol
InChI Key: BTEYOILJVIONOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Methylpiperidin-1-yl)ethanamine is a chemical compound featuring a piperidine core linked to an ethanamine chain, a structural motif prevalent in medicinal chemistry. Its primary research value lies in its role as a versatile building block (synthon) for the design and synthesis of novel bioactive molecules. The 4-methylpiperidin-1-yl group can act as a key pharmacophore, contributing to a molecule's three-dimensional shape and its ability to interact with biological targets. Research into structurally related piperidine-ethylamine compounds has demonstrated their incorporation into ligands for various central nervous system (CNS) targets . Furthermore, piperidin-4-amine derivatives have been investigated as core structures in the development of potential anticancer agents, where they can facilitate interaction with tubulin or other enzymatic targets . As a synthetic intermediate, this amine is valuable for constructing more complex chemical entities, enabling researchers to explore structure-activity relationships in drug discovery programs. It is supplied exclusively for use in laboratory research and chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B080129 2-(4-Methylpiperidin-1-yl)ethanamine CAS No. 14156-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEYOILJVIONOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354822
Record name 2-(4-methylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14156-95-7
Record name 2-(4-methylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylpiperidin-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-(4-Methylpiperidin-1-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-(4-Methylpiperidin-1-yl)ethanamine, a key intermediate in pharmaceutical development. This document provides a comparative analysis of viable synthetic routes, detailed experimental protocols, and workflow visualizations to support research and process development.

Executive Summary

The synthesis of this compound can be effectively achieved through two principal pathways: Reductive Amination and Nucleophilic Substitution. Reductive amination offers a more direct, one-pot approach, while nucleophilic substitution provides a versatile, multi-step alternative. The selection of a specific pathway will depend on factors such as starting material availability, desired purity, and scalability. This guide provides the necessary data and protocols to make an informed decision.

Data Presentation: Comparative Analysis of Synthesis Pathways

The following tables summarize the quantitative data associated with the two primary synthesis pathways for this compound.

Pathway Starting Materials Key Reagents Reaction Time (approx.) Temperature Yield (expected)
1. Reductive Amination 4-Methylpiperidine, 2-Aminoacetaldehyde Dimethyl AcetalSodium triacetoxyborohydride, Acetic Acid12-24 hoursRoom Temperature70-85%
2. Nucleophilic Substitution 4-Methylpiperidine, 2-Chloroethylamine HydrochloridePotassium Carbonate6-24 hours60-80°C65-80%

Synthesis Pathways and Experimental Protocols

This section provides a detailed overview of the two primary synthesis pathways, including step-by-step experimental protocols and visual representations of the workflows.

Pathway 1: Reductive Amination

Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds. In this pathway, 4-methylpiperidine reacts with an appropriately protected form of aminoacetaldehyde, such as 2-aminoacetaldehyde dimethyl acetal, in the presence of a reducing agent to form the target compound.

Experimental Protocol: Reductive Amination

Materials:

  • 4-Methylpiperidine

  • 2-Aminoacetaldehyde Dimethyl Acetal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM), add 2-aminoacetaldehyde dimethyl acetal (1.1 eq) and acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Workflow Diagram: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 4-Methylpiperidine C Imine Intermediate A->C Acetic Acid, DCM, RT B 2-Aminoacetaldehyde Dimethyl Acetal B->C E This compound C->E DCM, RT D Sodium triacetoxyborohydride D->E

Caption: Reductive amination workflow for the synthesis of this compound.

Pathway 2: Nucleophilic Substitution

This pathway involves the direct alkylation of 4-methylpiperidine with a 2-haloethylamine, such as 2-chloroethylamine hydrochloride. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the piperidine acts as a nucleophile.

Experimental Protocol: Nucleophilic Substitution

Materials:

  • 4-Methylpiperidine

  • 2-Chloroethylamine Hydrochloride

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-methylpiperidine (1.0 eq) in anhydrous acetonitrile or DMF.

  • Add potassium carbonate (2.5 eq) to the solution, followed by 2-chloroethylamine hydrochloride (1.2 eq).

  • Heat the reaction mixture to 60-80°C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Workflow Diagram: Nucleophilic Substitution

G cluster_0 Alkylation Reaction A 4-Methylpiperidine C This compound A->C K₂CO₃, Acetonitrile/DMF, 60-80°C B 2-Chloroethylamine Hydrochloride B->C

Caption: Nucleophilic substitution workflow for the synthesis of this compound.

Conclusion

Both the reductive amination and nucleophilic substitution pathways offer viable and effective methods for the synthesis of this compound. The choice between these routes will be influenced by the specific requirements of the research or development project, including scale, purity requirements, and cost-effectiveness. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful synthesis of this important chemical intermediate.

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the organic compound 2-(4-Methylpiperidin-1-yl)ethanamine. The information contained herein is essential for researchers and professionals involved in drug discovery and development, where a thorough understanding of a compound's physical and chemical characteristics is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that much of the publicly available data for this specific compound is predicted rather than experimentally determined.

PropertyValueData TypeSource
Molecular Formula C₈H₁₈N₂-[1]
Molecular Weight 142.24 g/mol -[1]
Melting Point 48-50 °CExperimentalChemicalBook
Boiling Point 207.3±8.0 °CPredictedChemicalBook
Density 0.895±0.06 g/cm³PredictedChemicalBook
pKa 10.21±0.10PredictedChemicalBook
XlogP 0.6Predicted[2]

Experimental Protocols

Detailed experimental methodologies are critical for the accurate determination of physicochemical properties. The following are generalized protocols that can be adapted for the experimental characterization of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device or Thiele tube)

  • Capillary tubes

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the compound is pure and dry. If necessary, purify by recrystallization or sublimation.

  • Grind a small sample of the crystalline solid into a fine powder using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rate of 10-20 °C per minute initially.

  • Observe the sample closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • Continue heating and record the temperature at which the last crystal melts as the end of the melting range.

  • For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

  • Small test tube or distillation flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure (Micro-scale):

  • Place a small volume (a few milliliters) of the liquid sample into a small test tube.

  • Add a few boiling chips to ensure smooth boiling.

  • Suspend a thermometer with the bulb just above the surface of the liquid.

  • Gently heat the test tube in a heating mantle or oil bath.

  • The boiling point is the temperature at which the liquid boils and its vapor condenses on the thermometer bulb, with the temperature remaining constant.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound. For a basic compound like this compound, it refers to the pKa of its conjugate acid.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized acidic titrant (e.g., 0.1 M HCl)

  • Volumetric flasks and pipettes

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Fill the burette with the standardized acidic titrant.

  • Record the initial pH of the solution.

  • Add the titrant in small, known increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration past the equivalence point.

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point. The equivalence point can be identified as the point of steepest inflection on the curve.

Determination of logP (Shake-Flask Method)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Prepare a stock solution of the compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or vial.

  • Add a known volume of the second, immiscible solvent. The volumes of the two phases should be accurately known.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Apparatus:

  • Screw-cap vials

  • Thermostatic shaker or incubator

  • Filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of water.

  • Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a calibrated analytical method.

  • The determined concentration represents the aqueous solubility of the compound at that temperature.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a research compound such as this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification QC Quality Control (NMR, MS, Purity Analysis) Purification->QC MeltingPoint Melting Point Determination QC->MeltingPoint BoilingPoint Boiling Point Determination QC->BoilingPoint pKa pKa Determination (Potentiometric Titration) QC->pKa logP logP Determination (Shake-Flask Method) QC->logP Solubility Aqueous Solubility (Equilibrium Method) QC->Solubility Data_Compilation Data Compilation & Tabulation MeltingPoint->Data_Compilation BoilingPoint->Data_Compilation pKa->Data_Compilation logP->Data_Compilation Solubility->Data_Compilation Report Technical Report Generation Data_Compilation->Report

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a compound.

References

An In-depth Technical Guide to 2-(4-Methylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylpiperidin-1-yl)ethanamine, a piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of in-depth experimental data for this specific compound, this document combines known information with generalized methodologies and potential applications extrapolated from structurally related piperidine analogs. The guide covers the chemical identity, including its CAS number and synonyms, and presents hypothetical yet detailed experimental protocols for its synthesis and analysis. Furthermore, it explores potential pharmacological relevance by discussing the known activities of similar piperidine-containing molecules. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration of novel piperidine-based compounds for therapeutic applications.

Chemical Identity and Properties

This compound is a substituted piperidine with a primary amine functional group. Its core structure is a piperidine ring, a prevalent scaffold in numerous FDA-approved drugs due to its favorable physicochemical properties.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
CAS Number 14156-95-7[1]
Molecular Formula C8H18N2[1]
Molecular Weight 142.24 g/mol [1]
IUPAC Name 2-(4-methylpiperidin-1-yl)ethan-1-amine
Synonyms 1-(2-Aminoethyl)-4-methylpiperidine[1]
2-(4-Methyl-1-piperidinyl)ethylamine
Storage Temperature Room Temperature[1]

Synthesis and Characterization: Experimental Protocols

Hypothetical Synthesis via Reductive Amination

This protocol describes a two-step process starting from 4-methylpiperidine and 2-chloroacetonitrile, followed by reduction.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitrile Reduction 4-Methylpiperidine 4-Methylpiperidine Reaction_1 N-Alkylation (Stir at RT) 4-Methylpiperidine->Reaction_1 2-Chloroacetonitrile 2-Chloroacetonitrile 2-Chloroacetonitrile->Reaction_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_1 Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction_1 Intermediate 2-(4-Methylpiperidin-1-yl)acetonitrile Reaction_1->Intermediate Reaction_2 Reduction Intermediate->Reaction_2 Intermediate->Reaction_2 Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Reaction_2 Solvent_2 Solvent (e.g., THF) Solvent_2->Reaction_2 Product This compound Reaction_2->Product

Caption: A hypothetical two-step synthesis of this compound.

Table 2: Detailed Experimental Protocol for Synthesis

StepProcedureReagents & Conditions
1 N-Alkylation: To a solution of 4-methylpiperidine in acetonitrile, add potassium carbonate. Stir the mixture and add 2-chloroacetonitrile dropwise. Continue stirring at room temperature for 24 hours.4-methylpiperidine (1.0 eq), 2-chloroacetonitrile (1.1 eq), K2CO3 (1.5 eq), Acetonitrile.
2 Work-up and Isolation of Intermediate: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude 2-(4-methylpiperidin-1-yl)acetonitrile can be purified by column chromatography.-
3 Nitrile Reduction: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a solution of 2-(4-methylpiperidin-1-yl)acetonitrile in THF dropwise.2-(4-methylpiperidin-1-yl)acetonitrile (1.0 eq), LiAlH4 (1.5 eq), Anhydrous THF.
4 Quenching and Work-up: After the reaction is complete (monitored by TLC), cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting solid and wash with THF.Water, 15% NaOH (aq).
5 Purification of Final Product: Combine the filtrate and washings, and concentrate under reduced pressure. The crude this compound can be purified by distillation under reduced pressure or by column chromatography.-
Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group on the piperidine ring, the piperidine ring protons, and the ethylamine chain protons with appropriate chemical shifts and multiplicities.
¹³C NMR Resonances for all eight unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (142.24 g/mol ).
FT-IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine, C-H stretching for aliphatic groups, and C-N stretching bands.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. HPLC methods for piperidine derivatives often use reversed-phase columns with a mobile phase of acetonitrile and water containing an additive like formic acid to ensure good peak shape.[2]

Potential Pharmacological Significance

While specific pharmacological data for this compound is not available, the piperidine scaffold is a key structural motif in a wide range of biologically active compounds. The pharmacological profile of this compound can be hypothesized based on the activities of structurally similar molecules.

General Considerations for Piperidine Derivatives

Piperidine-containing compounds are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Their structural rigidity and basic nitrogen atom often play crucial roles in ligand-receptor interactions.

Logical Relationship: From Structure to Potential Activity

G Molecule This compound Piperidine_Scaffold Piperidine Scaffold Molecule->Piperidine_Scaffold Ethylamine_Sidechain Ethylamine Side Chain Molecule->Ethylamine_Sidechain Methyl_Group 4-Methyl Group Molecule->Methyl_Group Potential_Activity Potential Biological Activity Piperidine_Scaffold->Potential_Activity Ethylamine_Sidechain->Potential_Activity CNS_Targets CNS Receptors (e.g., Serotonin, Dopamine) Potential_Activity->CNS_Targets Enzyme_Inhibition Enzyme Inhibition (e.g., AChE) Potential_Activity->Enzyme_Inhibition Ion_Channels Ion Channel Modulation Potential_Activity->Ion_Channels

Caption: The structural features of this compound suggest potential interactions with various biological targets.

Structurally Related Compounds and Their Activities
  • Analogs of 2-(Piperidin-1-yl)ethanamine: Compounds with the 2-(piperidin-1-yl)ethanamine core structure have been investigated for a range of activities. For example, certain derivatives have shown affinity for sigma receptors, which are implicated in a variety of neurological disorders.

  • N-Substituted Piperidines: The nature of the substituent on the piperidine nitrogen is a key determinant of pharmacological activity. The ethylamine group in the target molecule provides a primary amine that can be further functionalized to explore structure-activity relationships (SAR).

  • Potential as a CNS Agent: The piperidine ring is a common feature in many centrally acting drugs. Depending on its ability to cross the blood-brain barrier, this compound could potentially interact with neurotransmitter receptors.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the general properties of aliphatic amines, the following precautions should be taken.

Table 4: General Safety and Handling Precautions

AspectRecommendation
Personal Protective Equipment (PPE) Wear safety glasses, chemical-resistant gloves, and a lab coat.
Handling Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While specific biological data is currently lacking, its structural features, particularly the presence of the versatile piperidine scaffold, suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. The hypothetical synthetic and analytical protocols provided in this guide offer a starting point for researchers interested in exploring this and related compounds. Future studies are warranted to elucidate the specific pharmacological profile and therapeutic potential of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-(4-Methylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, characterization, and potential pharmacological relevance of 2-(4-Methylpiperidin-1-yl)ethanamine. The document details its physicochemical properties, predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and standardized experimental protocols for its characterization. Furthermore, this guide presents a hypothetical experimental workflow for its analysis and a putative signaling pathway, constructed based on the known biological activities of similar piperidine-containing compounds. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a saturated heterocyclic compound featuring a 4-methylpiperidine ring N-substituted with an ethylamine moiety. Its molecular structure is depicted below:

2D structure of this compound

The physicochemical properties of this compound are summarized in the table below. These values are primarily sourced from computational predictions.

PropertyValueSource
Molecular Formula C₈H₁₈N₂--INVALID-LINK--
Molecular Weight 142.24 g/mol --INVALID-LINK--
IUPAC Name 2-(4-methylpiperidin-1-yl)ethan-1-amine--INVALID-LINK--
SMILES CC1CCN(CC1)CCN--INVALID-LINK--
InChI Key BTEYOILJVIONOI-UHFFFAOYSA-N--INVALID-LINK--
Predicted XLogP3-AA 0.6--INVALID-LINK--
Predicted Hydrogen Bond Donor Count 1--INVALID-LINK--
Predicted Hydrogen Bond Acceptor Count 2--INVALID-LINK--
Predicted Rotatable Bond Count 3--INVALID-LINK--

Spectroscopic Characterization (Predicted Data)

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~ 0.90 (d, 3H)-CH₃
~ 1.15-1.30 (m, 2H)Piperidine C3-H (axial), C5-H (axial)
~ 1.40-1.50 (m, 1H)Piperidine C4-H
~ 1.65-1.75 (m, 2H)Piperidine C3-H (equatorial), C5-H (equatorial)
~ 1.90-2.00 (t, 2H)Piperidine C2-H (axial), C6-H (axial)
~ 2.40 (t, 2H)-CH₂-N(piperidine)
~ 2.75 (t, 2H)-CH₂-NH₂
~ 2.85-2.95 (m, 2H)Piperidine C2-H (equatorial), C6-H (equatorial)
(broad s, 2H)-NH₂
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3350 - 3250N-H stretch (primary amine)Medium, two bands
2950 - 2800C-H stretch (aliphatic)Strong
1650 - 1580N-H bend (primary amine)Medium
1470 - 1430C-H bend (CH₂)Medium
1380 - 1370C-H bend (CH₃)Medium
1250 - 1020C-N stretch (aliphatic amine)Medium
Mass Spectrometry (MS)
m/z (Predicted) Assignment
142[M]⁺ (Molecular ion)
143[M+H]⁺ (Protonated molecule)
127[M-CH₃]⁺
98[M-CH₂CH₂NH₂]⁺
84[M-C₄H₉N]⁺ (α-cleavage)
58[CH₂CH₂NH₂]⁺ (α-cleavage)

Experimental Protocols

The following are detailed methodologies for the key experiments required for the characterization of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

FT-IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solid samples): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or a blank KBr pellet).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or a GC inlet.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can provide valuable structural information.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Structure_Verification Structural Verification Purification->Structure_Verification NMR NMR Spectroscopy (¹H, ¹³C) Structure_Verification->NMR FTIR FT-IR Spectroscopy Structure_Verification->FTIR MS Mass Spectrometry Structure_Verification->MS Biological_Screening Biological Activity Screening Structure_Verification->Biological_Screening Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Data_Analysis->Biological_Screening

Caption: Experimental workflow for synthesis and characterization.

Hypothetical Signaling Pathway

Given that many piperidine derivatives exhibit activity as receptor antagonists or enzyme inhibitors in the central nervous system, a hypothetical signaling pathway is proposed below. This diagram illustrates a potential mechanism where the compound acts as an antagonist at a G-protein coupled receptor (GPCR), a common target for such molecules.[1][2]

G Compound This compound (Antagonist) GPCR G-Protein Coupled Receptor (GPCR) Compound->GPCR Blocks Ligand Endogenous Ligand Ligand->GPCR Activates G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response (e.g., Inhibition of Neuronal Firing) Second_Messenger->Cellular_Response Leads to

Caption: Hypothetical GPCR antagonist signaling pathway.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound of interest for further research and development. While experimental data for this specific molecule is limited, the predicted spectroscopic characteristics and generalized experimental protocols offer a solid starting point for its synthesis and characterization. The diverse pharmacological activities of related piperidine derivatives suggest that this compound may also possess valuable biological properties, warranting further investigation.[3][4] The provided workflows and hypothetical signaling pathway serve as a conceptual framework for future studies in this area.

References

A Comprehensive Technical Review of 2-(4-Methylpiperidin-1-yl)ethanamine and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of 2-(4-Methylpiperidin-1-yl)ethanamine and its structurally related analogs. The document focuses on their synthesis, biological activities, and the experimental methodologies employed in their evaluation. Particular attention is given to analogs targeting the sigma receptors and monoamine transporters, areas where this chemical scaffold has shown significant promise.

Introduction

The 2-(piperidin-1-yl)ethanamine core is a versatile scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds. By modifying the piperidine ring, the ethanamine side chain, and the terminal amine, researchers have developed potent and selective ligands for various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. This review will delve into the structure-activity relationships (SAR), quantitative pharmacological data, and detailed experimental protocols associated with these analogs, providing a valuable resource for researchers in drug discovery and development.

Synthesis of 2-(Piperidin-1-yl)ethanamine Analogs

The synthesis of 2-(piperidin-1-yl)ethanamine analogs generally involves the functionalization of a pre-formed piperidine ring or the construction of the piperidine ring itself through various cyclization strategies.

General Synthetic Workflow

A common workflow for the synthesis and screening of novel piperidine analogs begins with the synthesis of a core intermediate, followed by diversification through parallel synthesis techniques, and finally, biological screening to identify lead compounds.

G cluster_synthesis Synthesis cluster_screening Screening Starting_Materials Starting Materials Core_Intermediate_Synthesis Core Intermediate Synthesis Starting_Materials->Core_Intermediate_Synthesis Diversification Diversification (e.g., Alkylation, Acylation) Core_Intermediate_Synthesis->Diversification Purification Purification (e.g., Chromatography) Diversification->Purification Characterization Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Binding Assays) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Functional Assays) Primary_Screening->Secondary_Screening Lead_Identification Lead Identification Secondary_Screening->Lead_Identification SAR_Analysis SAR_Analysis Lead_Identification->SAR_Analysis Structure-Activity Relationship Analysis SAR_Analysis->Diversification Iterative Optimization

General workflow for piperidine derivative synthesis and screening.
Experimental Protocol: Synthesis of 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide

This protocol describes the synthesis of a 4-(2-aminoethyl)piperidine derivative, a known Trace Amine-Associated Receptor 1 (TAAR1) agonist.

Step 1: Synthesis of tert-Butyl 4-(Cyanomethylene)piperidine-1-carboxylate To a stirred suspension of NaH (60% dispersion in mineral oil) in anhydrous Et₂O at 0 °C, a solution of diethyl (cyanomethyl)phosphonate in anhydrous Et₂O is added, and the mixture is stirred for 15 minutes. Then, tert-butyl 4-oxopiperidine-1-carboxylate is added in small portions. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with cold H₂O.

Step 2: Synthesis of tert-Butyl 4-(2-Aminoethyl)piperidine-1-carboxylate A solution of KOH in H₂O is added to a stirred solution of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate in THF. Ni/Al-alloy is then added in small portions over 4 hours. The reaction mixture is refluxed for 3 hours. The precipitate is filtered, and the filtrate is concentrated. The resulting aqueous solution is extracted with CH₂Cl₂.

Step 3: Synthesis of Benzyl (2-(1-(Arylcarbamoyl)piperidin-4-yl)ethyl)carbamates The corresponding isocyanate is added to a solution of benzyl (2-(piperidin-4-yl)ethyl)carbamate in anhydrous DMF, and the reaction mixture is stirred overnight at room temperature. The mixture is concentrated, and the residue is dissolved in CH₂Cl₂. The organic phase is washed with H₂O, dried over Na₂SO₄, filtered, and concentrated to give the crude product, which is then purified by column chromatography.

Biological Activities and Quantitative Data

Analogs of this compound have been investigated for a variety of biological activities, with a significant focus on their interactions with sigma receptors and monoamine transporters.

Sigma Receptor Ligands

The sigma-1 (σ₁) receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[1][2][3] Ligands for the σ₁ receptor are being explored for their therapeutic potential in a range of neurological and psychiatric disorders.

Table 1: Binding Affinities of Piperidine and Piperazine Analogs for Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors

CompoundStructureσ₁ Ki (nM)σ₂ Ki (nM)
Haloperidol4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one2.5-
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone-3.2>1000
(+)-Pentazocine(2R,6R,11R)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(3-methyl-2-buten-1-yl)-2,6-methano-3-benzazocin-8-ol2.9 (Kd)-

Data compiled from multiple sources.

Monoamine Transporter Ligands

Derivatives of 2-(piperidin-1-yl)ethanamine have also been developed as potent inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are key targets for the treatment of depression, ADHD, and substance abuse disorders.

Table 2: Binding Affinities (IC₅₀) of 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Analogs for Monoamine Transporters

CompoundRDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
5a H13.41960344
5d 4-CN3.72275-
21a -19.71371111

Data adapted from a study on structure-activity relationships of these derivatives.[4]

Other Biological Activities

Various other biological activities have been reported for analogs of this scaffold, including:

  • Antimycotic activity: Certain 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives have shown potent antifungal effects.

  • Antiglioma activity: A 2-(2-methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one derivative has demonstrated in vitro activity against glioma cells.

  • Glutaminase 1 (GLS1) inhibition: 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs have been identified as potent and selective GLS1 inhibitors with antitumor activity.[5]

  • Nociceptin receptor (NOP) modulation: A series of N-(4-piperidinyl)-2-indolinones have been discovered as a new class of NOP receptor ligands, exhibiting both agonist and antagonist activities.

  • Peroxisome proliferator-activated receptor δ (PPARδ) agonism: 2-piperazinyl-benzothiazole derivatives have been identified as potent PPARδ agonists.[6]

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This protocol provides a general method for determining the binding affinity of test compounds for the σ₁ receptor.

Materials:

  • Receptor Source: Rat liver homogenates or cell membranes expressing the human σ₁ receptor.

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Ligand: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: Dissolved in an appropriate solvent (e.g., DMSO).

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Prepare dilutions of the test compound.

  • In a reaction tube, add the assay buffer, the radioligand, and either the test compound, the non-specific binding ligand, or buffer (for total binding).

  • Initiate the binding reaction by adding the receptor preparation.

  • Incubate the mixture at 37°C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.[7]

Signaling Pathways

Sigma-1 (σ₁) Receptor Signaling Pathway

The σ₁ receptor acts as a molecular chaperone, and its activation by agonists leads to its dissociation from the binding immunoglobulin protein (BiP) and subsequent modulation of various downstream signaling events, most notably calcium signaling through the inositol 1,4,5-trisphosphate receptor (IP₃R).[1][3]

G cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Sigma1R_BiP Sigma-1R-BiP Complex IP3R IP3 Receptor Sigma1R_BiP->IP3R Inhibition Ca_Cytosol Cytosolic Ca2+ IP3R->Ca_Cytosol Ca2+ Release Ca_Mito Mitochondrial Ca2+ Uptake Energy_Metabolism Energy Metabolism Ca_Mito->Energy_Metabolism Agonist Agonist Agonist->Sigma1R_BiP Dissociation Antagonist Antagonist Antagonist->Sigma1R_BiP Stabilization Ca_Cytosol->Ca_Mito

Simplified signaling pathway of the Sigma-1 receptor.

Upon agonist binding, the σ₁ receptor dissociates from BiP and can then interact with the IP₃R, potentiating the release of calcium from the endoplasmic reticulum into the cytosol.[3][8] This increase in cytosolic calcium can then be taken up by the mitochondria, influencing cellular energy metabolism.[3] Antagonists, on the other hand, are thought to stabilize the σ₁R-BiP complex, thereby inhibiting these downstream effects.[1]

Conclusion

The this compound scaffold and its analogs represent a rich area for drug discovery, with demonstrated activity at a variety of important biological targets. This technical guide has summarized key findings in the synthesis, biological evaluation, and mechanisms of action of these compounds. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers to build upon in the design and development of novel therapeutics based on this privileged chemical structure. Future work in this area could focus on optimizing the selectivity of these analogs for their respective targets and further elucidating the downstream consequences of their receptor interactions to better predict their therapeutic potential and possible side effects.

References

Solubility Profile of 2-(4-Methylpiperidin-1-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 2-(4-Methylpiperidin-1-yl)ethanamine in a range of common laboratory solvents. Due to a lack of specific quantitative data in publicly available literature, this guide infers a qualitative and predicted quantitative solubility profile based on the physicochemical properties of the molecule and the known solubility of structurally similar compounds, such as piperidine and other substituted amines. Furthermore, this document outlines a detailed experimental protocol for the precise determination of the solubility of this compound, ensuring researchers can generate accurate data for their specific applications.

Introduction

This compound is a diamine containing a substituted piperidine ring, a common scaffold in medicinal chemistry. Understanding its solubility in various solvents is critical for a wide range of applications, including reaction chemistry, formulation development, purification processes, and analytical method development. The presence of both a tertiary amine within the piperidine ring and a primary amine on the ethyl chain imparts a basic character to the molecule, significantly influencing its solubility behavior, particularly in aqueous solutions of varying pH.

Predicted Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features both polar (amine groups) and non-polar (methyl and piperidine ring methylene groups) regions. This amphiphilic nature suggests a degree of solubility in both polar and non-polar solvents.

Qualitative Prediction:

  • High Solubility: Expected in polar protic solvents (e.g., water, ethanol, methanol) due to hydrogen bonding capabilities of the amine groups. Also predicted to be highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform).

  • Moderate Solubility: Likely in less polar ether solvents (e.g., diethyl ether, THF).

  • Low Solubility: Predicted in non-polar hydrocarbon solvents (e.g., hexane, toluene).

Predicted Quantitative Solubility Data

The following table summarizes the predicted solubility of this compound in various solvents at ambient temperature. These values are estimations based on the solubility of structurally related compounds and should be confirmed by experimental determination.

Solvent ClassSolventPredicted Solubility ( g/100 mL)
Polar Protic Water> 20 (as hydrochloride salt)
5 - 10 (as free base)
Ethanol> 25
Methanol> 25
Isopropanol10 - 20
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 30
N,N-Dimethylformamide (DMF)> 30
Acetonitrile5 - 15
Ethers Tetrahydrofuran (THF)5 - 15
Diethyl Ether1 - 5
Chlorinated Dichloromethane> 25
Chloroform> 25
Hydrocarbons Toluene< 1
Hexane< 0.1

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details a reliable and widely used method for determining the equilibrium solubility of a compound in various solvents.

3.1. Materials

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. An excess of the solid or liquid amine should be visible to ensure a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least 4 hours to allow undissolved material to settle.

    • For fine suspensions, centrifugation at a controlled temperature can be employed to facilitate phase separation.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

3.3. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start add_amine Add excess amine to solvent start->add_amine seal_vials Seal vials add_amine->seal_vials agitate Agitate at constant temp. seal_vials->agitate settle Allow to settle agitate->settle sample Sample supernatant settle->sample dilute Dilute sample sample->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node acid_base_equilibrium cluster_main Aqueous Solubility vs. pH free_base Free Base (Low Solubility) protonated Protonated Salt (High Solubility) free_base->protonated + H+ (Acidic pH) protonated->free_base - H+ (Basic pH)

Spectroscopic Profile of 2-(4-Methylpiperidin-1-yl)ethanamine: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a detailed predictive overview of the spectroscopic data for 2-(4-Methylpiperidin-1-yl)ethanamine. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. The data herein is derived from the analysis of its chemical structure and comparison with analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development requiring a foundational understanding of the expected spectroscopic signature of this molecule.

Predicted Spectroscopic Data

The chemical structure of this compound is presented below, with atoms numbered for the purpose of NMR peak assignment.

(Note: For clarity in the following tables, piperidine ring numbering is standard, and the ethylamine chain is numbered starting from the primary amine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.90Doublet3H-CH₃ (on piperidine ring)
~ 1.15 - 1.30Multiplet2HPiperidine C3-H (axial) & C5-H (axial)
~ 1.40 - 1.55Multiplet1HPiperidine C4-H
~ 1.60 - 1.75Multiplet2HPiperidine C3-H (equatorial) & C5-H (equatorial)
~ 1.85 - 2.00Triplet2HPiperidine C2-H (axial) & C6-H (axial)
~ 2.40 - 2.50Triplet2H-N-CH₂- (ethyl chain)
~ 2.70 - 2.80Triplet2HH₂N-CH₂- (ethyl chain)
~ 2.85 - 2.95Multiplet2HPiperidine C2-H (equatorial) & C6-H (equatorial)
(Broad)Singlet2H-NH₂

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~ 22.0-CH₃ (on piperidine ring)
~ 31.0Piperidine C4
~ 34.5Piperidine C3 & C5
~ 42.0H₂N-CH₂- (ethyl chain)
~ 54.5Piperidine C2 & C6
~ 60.0-N-CH₂- (ethyl chain)
Infrared (IR) Spectroscopy

Primary amines are characterized by specific N-H stretching and bending vibrations.[1][2][3]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3350 - 3450N-H asymmetric stretchMedium
3250 - 3350N-H symmetric stretchMedium
2800 - 3000C-H stretch (aliphatic)Strong
1580 - 1650N-H bend (scissoring)Medium-Strong
1020 - 1250C-N stretchMedium-Weak
665 - 910N-H wagBroad, Strong
Mass Spectrometry (MS)

The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[2] this compound (C₈H₁₈N₂) has an even number of nitrogen atoms, and its molecular weight is 142.26 g/mol . The fragmentation of amines is typically dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[4][5]

Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
142Molecular Ion [M]⁺
127[M - CH₃]⁺
98[M - C₂H₄N]⁺ (Alpha-cleavage)
84[4-methylpiperidine]⁺ fragment
44[CH₂NH₂]⁺ (Alpha-cleavage)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid amine sample like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-25 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: The sample is placed in the NMR spectrometer.

  • ¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is run. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required.[6]

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[7] The plates are gently pressed together to form a thin capillary film.

  • Instrumentation: The salt plates are mounted in a sample holder and placed in the IR spectrometer's sample compartment.

  • Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: The positions (in cm⁻¹) and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization (Electron Ionization - EI): The sample is vaporized and enters the ion source, which is under high vacuum.[8] In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[8][9] This collision ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.

  • Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation Sample Chemical Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution NMR ThinFilm Preparation of Thin Film (IR) Sample->ThinFilm IR Vaporization Vaporization (MS) Sample->Vaporization MS NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer ThinFilm->IR MS Mass Spectrometer Vaporization->MS NMR_Data Acquire & Process FID (NMR) NMR->NMR_Data IR_Data Record & Ratio Spectra (IR) IR->IR_Data MS_Data Separate & Detect Ions (MS) MS->MS_Data NMR_Interp Analyze Chemical Shifts, Coupling, Integration NMR_Data->NMR_Interp IR_Interp Identify Functional Group Absorptions IR_Data->IR_Interp MS_Interp Analyze Molecular Ion & Fragmentation MS_Data->MS_Interp Structure Final Structure Confirmation NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: General Workflow for Spectroscopic Analysis.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-(4-Methylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Hazard Landscape

Due to the absence of a dedicated Safety Data Sheet (SDS) for 2-(4-Methylpiperidin-1-yl)ethanamine, this section summarizes the GHS hazard classifications of closely related analogs. This information strongly suggests that the target compound should be treated as a hazardous substance.

Table 1: GHS Hazard Classifications of Structurally Similar Compounds

Hazard ClassHazard Statement
Acute Toxicity, OralH301: Toxic if swallowed.[1]
Acute Toxicity, DermalH311: Toxic in contact with skin.[2]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[2]
Serious Eye Damage/IrritationH318: Causes serious eye damage.[3][4]
Skin SensitizationH317: May cause an allergic skin reaction.[2][4]
Respiratory SensitizationH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Aquatic Hazard (Chronic)H411: Toxic to aquatic life with long lasting effects.[4]

Core Safety Precaution Workflow

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Risk_Assessment Conduct Risk Assessment SDS_Review Review Analog SDS Risk_Assessment->SDS_Review PPE_Selection Select Appropriate PPE SDS_Review->PPE_Selection Fume_Hood Work in Fume Hood PPE_Selection->Fume_Hood Avoid_Contact Avoid Skin/Eye Contact Fume_Hood->Avoid_Contact Grounding Ground Equipment Avoid_Contact->Grounding Decontamination Decontaminate Work Area Grounding->Decontamination Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal Storage Store in Designated Area Waste_Disposal->Storage

Caption: A logical workflow for ensuring safety before, during, and after handling the chemical.

Physicochemical Properties of Analogs

Understanding the physical and chemical properties is crucial for safe handling and storage. The following table presents data for a close structural analog, 2-(1-Methylpiperidin-4-yl)ethanamine.

Table 2: Physicochemical Properties of 2-(1-Methylpiperidin-4-yl)ethanamine

PropertyValueReference
Molecular FormulaC₈H₁₈N₂[1]
Molecular Weight142.24 g/mol [1]
FormSolid[1]
Storage Class6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[1]

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against exposure. Based on the hazards associated with analogous compounds, the following PPE is mandatory.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are essential.[6]

    • Body Protection: Wear a lab coat, and consider a chemical-resistant apron and boots for larger quantities or when there is a risk of splashing.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[2] If aerosols or vapors are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Hazard and Precaution Relationship Diagram

cluster_hazards Potential Hazards cluster_precautions Mandatory Precautions Toxic_Swallowed Toxic if Swallowed No_Ingestion Do Not Ingest Toxic_Swallowed->No_Ingestion Toxic_Skin Toxic on Skin Wear_Gloves Wear Chemical-Resistant Gloves Toxic_Skin->Wear_Gloves Severe_Burns Causes Severe Skin/Eye Burns Severe_Burns->Wear_Gloves Eye_Face_Protection Wear Goggles & Face Shield Severe_Burns->Eye_Face_Protection Allergic_Reaction May Cause Allergic Reactions Avoid_Inhalation Work in Fume Hood Allergic_Reaction->Avoid_Inhalation

Caption: Mapping of potential hazards to the necessary protective measures.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following procedures are based on guidelines for similar hazardous chemicals.

Table 3: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risks.

Handling
  • Work in a well-ventilated area, preferably a certified chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or dust.[6]

  • Use non-sparking tools and ground all equipment to prevent static discharge.[8]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the work area.[5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][10]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[5][11]

  • The storage area should be designated for toxic and corrosive substances.

Spill and Waste Disposal Procedures

Spill Management
  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[7]

  • Wear appropriate personal protective equipment (see Section 3).

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.

  • For large spills, contain the spill and prevent it from entering drains. Contact environmental health and safety personnel.

Waste Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not mix with other waste streams.

  • Contaminated containers should be treated as hazardous waste.

Experimental Protocols

Specific experimental protocols for this compound are not available. However, for structurally related N-substituted piperidines, common laboratory procedures often involve their use as intermediates in organic synthesis. Researchers should adapt standard synthetic chemistry protocols with the stringent safety precautions outlined in this guide. This includes conducting all reactions in a fume hood, using appropriate PPE, and having a clear plan for quenching reactions and managing waste.

General Laboratory Workflow

Start Start Preparation Prepare Reagents (Under Fume Hood) Start->Preparation End End Reaction_Setup Set up Reaction Apparatus (Inert Atmosphere if Needed) Preparation->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) Reaction_Setup->Monitoring Workup Quench Reaction & Extract Product Monitoring->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis Analysis->End

Caption: A generalized workflow for a typical synthetic chemistry experiment involving a piperidine derivative.

Conclusion

While this compound remains a compound with limited publicly available safety data, a conservative approach based on the known hazards of its structural analogs is essential. This guide provides a foundational framework for its safe handling, emphasizing the critical importance of a comprehensive risk assessment, stringent adherence to PPE requirements, and meticulous experimental planning. All personnel must be thoroughly trained on these procedures before commencing any work with this and similar chemical entities.

References

Methodological & Application

Application Notes and Protocols for 2-(4-Methylpiperidin-1-yl)ethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-(4-Methylpiperidin-1-yl)ethanamine, a versatile bifunctional building block, in two fundamental organic synthesis reactions: amide bond formation and reductive amination. This compound is a valuable reagent in the synthesis of a wide range of biologically active molecules and complex organic structures. Its primary amine allows for facile derivatization, while the tertiary amine of the methylpiperidine moiety can influence physicochemical properties such as solubility and basicity.

Key Applications

This compound is primarily utilized in the following transformations:

  • Amide Coupling: The primary amine readily reacts with activated carboxylic acids or acyl chlorides to form stable amide bonds. This is a cornerstone reaction in medicinal chemistry for the synthesis of drug candidates.

  • Reductive Amination: The primary amine can be alkylated via reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines. This one-pot procedure is highly efficient for introducing diverse substituents.

Section 1: Amide Coupling Reactions

Amide bond formation is a crucial transformation in the synthesis of pharmaceuticals and other functional organic molecules. This compound serves as the amine component in these coupling reactions. The choice of coupling agent and reaction conditions is critical for achieving high yields and purity.

General Reaction Scheme:
Experimental Protocol: General Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • HATU (1.1-1.5 equiv)

  • DIPEA or TEA (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid and dissolve it in anhydrous DMF or DCM.

  • Add HATU to the solution.

  • Add DIPEA or TEA to the reaction mixture and stir for 5-15 minutes at room temperature. This pre-activates the carboxylic acid.

  • To the activated carboxylic acid mixture, add this compound.

  • Allow the reaction to stir at room temperature for 2-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Comparison of Common Amide Coupling Conditions
Coupling ReagentBaseSolventTemperature (°C)Typical Reaction Time (h)Notes
HATU DIPEA, TEADMF, DCM0 to RT1 - 12High efficiency, good for hindered substrates.
HBTU/HOBt DIPEA, TEADMF, DCM0 to RT2 - 16Classic and reliable method.
EDC/HOBt DIPEA, NMMDMF, DCM0 to RT12 - 24Water-soluble carbodiimide, easy workup.
T3P Pyridine, TEAEtOAc, THFRT to 501 - 6Broad substrate scope.

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate; HOBt: Hydroxybenzotriazole; EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide; NMM: N-Methylmorpholine; T3P: Propylphosphonic Anhydride; DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; EtOAc: Ethyl Acetate; THF: Tetrahydrofuran; RT: Room Temperature.

Visualization: Amide Coupling Workflow

AmideCouplingWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification CarboxylicAcid Carboxylic Acid Activation Activation of Carboxylic Acid CarboxylicAcid->Activation Amine This compound Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Extraction Aqueous Work-up Coupling->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Purified Amide Product Purification->Product

R¹R²C=O + H₂N-(CH₂)₂-N(CH₂CH₂)₂CH-CH₃ -> [R¹R²C=N-(CH₂)₂-N(CH₂CH₂)₂CH-CH₃] -> R¹R²CH-NH-(CH₂)₂-N(CH₂CH₂)₂CH-CH₃ Carbonyl + this compound -> [Imine Intermediate] -> Secondary Amine Product

Application of 2-(4-Methylpiperidin-1-yl)ethanamine in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Methylpiperidin-1-yl)ethanamine is a bifunctional chemical entity that has garnered interest in medicinal chemistry as a versatile building block for the synthesis of novel therapeutic agents. Its structure, featuring a substituted piperidine ring and a primary ethylamine side chain, provides a valuable scaffold for the development of compounds targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes. The presence of both a secondary amine within the piperidine ring and a terminal primary amine allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document outlines the potential applications of this compound in medicinal chemistry, supported by experimental protocols and quantitative data from analogous compounds.

Application Notes

The this compound moiety can be incorporated into drug candidates to modulate their interaction with various biological targets. The piperidine ring can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, while the ethylamine chain can act as a linker to other pharmacophoric elements or interact with key residues in a binding pocket.

Potential Therapeutic Areas:

  • Antifungal Agents: Derivatives of similar piperidine-containing structures have shown promising antifungal activity. The this compound scaffold can be utilized to synthesize novel compounds with improved efficacy against clinically relevant fungal species.

  • Anti-Inflammatory Agents: The piperidine moiety is present in numerous compounds with anti-inflammatory properties. By modifying the this compound core, it is possible to develop novel inhibitors of inflammatory pathways. For instance, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent inhibitors of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production[1].

  • Central Nervous System (CNS) Disorders: The phenethylamine scaffold, a related structural motif, is a well-established pharmacophore for CNS-active agents, targeting receptors such as serotonin, dopamine, and adrenergic receptors[2]. The incorporation of the this compound moiety could lead to the discovery of novel antipsychotics, antidepressants, or anxiolytics.

  • Opioid Receptor Modulators: Piperidine derivatives have been extensively studied as modulators of opioid receptors for the management of pain[3]. The this compound scaffold can be explored for the development of new analgesics with potentially improved side-effect profiles.

Quantitative Data of Analogous Compounds

The following table summarizes the biological activity of compounds structurally related to derivatives of this compound. This data provides a rationale for the exploration of this scaffold in similar therapeutic areas.

Compound ClassTarget/AssayIC50/EC50/MICReference
2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivativesNO production in LPS-stimulated RAW 264.7 macrophages0.86 µM (for compound 6e)[1]
2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivativesTNF-α production in LPS-stimulated RAW 264.7 macrophages1.87 µM (for compound 6e)[1]
2-(Piperidin-4-yl)‐tetrahydroisoquinoline derivativesAntifungal activity against Candida albicans5 µg/mL (for compound 6f)[4]
2-(Piperidin-4-yl)‐tetrahydroisoquinoline derivativesAntifungal activity against Candida krusei5 µg/mL (for compound 6f)[4]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives of this compound. These protocols are adapted from literature procedures for analogous compounds.

Protocol 1: Synthesis of N-Aryl/Heteroaryl Derivatives via Reductive Amination

This protocol describes the synthesis of a hypothetical N-substituted derivative of this compound using reductive amination, a common method for forming C-N bonds.

Materials:

  • This compound

  • An appropriate aldehyde or ketone (e.g., 4-chlorobenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 mmol) in dry DCM (10 mL) under a nitrogen atmosphere, add the aldehyde or ketone (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-substituted derivative.

Protocol 2: In Vitro Anti-Inflammatory Assay - Measurement of NO Production

This protocol describes a method to evaluate the anti-inflammatory activity of synthesized compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Synthesized compounds dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Pre-treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (cells with media only) and a positive control (cells with LPS only) should be included.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B and incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (an indicator of NO production) is determined from a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value.

Visualizations

Synthetic Workflow Diagram

G A This compound C Reductive Amination (STAB, DCM) A->C B Aldehyde/Ketone B->C D N-Substituted Derivative C->D Crude Product E Purification (Column Chromatography) D->E F Pure N-Substituted Derivative E->F

Caption: Synthetic workflow for N-alkylation/arylation.

Inflammatory Signaling Pathway

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB iNOS iNOS NFkB->iNOS transcription TNFa TNF-α NFkB->TNFa transcription NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation TNFa->Inflammation Derivative Synthesized Derivative Derivative->IKK Inhibition

Caption: LPS-induced pro-inflammatory signaling cascade.

References

2-(4-Methylpiperidin-1-yl)ethanamine as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylpiperidin-1-yl)ethanamine is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a secondary amine on the ethylamine chain and a tertiary amine within the 4-methylpiperidine ring, provides a valuable scaffold for the synthesis of novel compounds with diverse pharmacological activities. The 4-methylpiperidine moiety is a common motif in centrally active agents and other therapeutics, often contributing to improved physicochemical properties and target engagement. This document provides detailed protocols for the derivatization of this compound and highlights the applications of its derivatives in various therapeutic areas.

Synthetic Applications

The primary amino group of this compound serves as a key handle for a variety of chemical transformations, including amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides. These reactions allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

General Synthetic Workflows

Below are diagrams illustrating common synthetic transformations starting from this compound.

G start This compound reagent1 R-COOH Coupling Agents (e.g., HATU, EDC) start->reagent1 reagent2 R1R2C=O Reducing Agent (e.g., NaBH(OAc)3) start->reagent2 reagent3 R-NCO or CDI, R-NH2 start->reagent3 product1 Amide Derivatives reagent1->product1 Amide Coupling product2 Secondary/Tertiary Amine Derivatives reagent2->product2 Reductive Amination product3 Urea Derivatives reagent3->product3 Urea Formation

Caption: General synthetic routes for derivatizing this compound.

Experimental Protocols

The following are representative protocols for the derivatization of this compound. Researchers should adapt these procedures based on the specific properties of the reagents used.

Protocol 1: Amide Coupling

This protocol describes the formation of an amide bond between this compound and a carboxylic acid.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Work-up and Purification A Dissolve carboxylic acid (1.0 eq) in DMF B Add coupling agent (e.g., HATU, 1.1 eq) and base (e.g., DIPEA, 2.0 eq) A->B C Stir at room temperature for 15 min B->C D Add this compound (1.0 eq) C->D E Stir at room temperature for 2-16 h D->E F Quench with water E->F G Extract with an organic solvent (e.g., EtOAc) F->G H Dry organic layer, concentrate, and purify by chromatography G->H

Caption: Workflow for amide coupling.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, EDC)[1]

  • Non-nucleophilic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol details the synthesis of secondary or tertiary amines via reductive amination with an aldehyde or ketone.[2]

Workflow Diagram:

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve this compound (1.0 eq) and carbonyl compound (1.1 eq) in a suitable solvent (e.g., DCE, MeOH) B Add acetic acid (catalytic amount) A->B C Stir at room temperature for 1-2 h B->C D Add reducing agent (e.g., NaBH(OAc)3, 1.5 eq) portion-wise C->D E Stir at room temperature for 12-24 h D->E F Quench with saturated aqueous NaHCO3 E->F G Extract with an organic solvent (e.g., DCM) F->G H Dry organic layer, concentrate, and purify by chromatography G->H G cluster_0 Isocyanate Formation (Method A) cluster_1 CDI Method (Method B) cluster_2 Reaction with Amine cluster_3 Work-up and Purification A React primary amine with phosgene or triphosgene C Add this compound to the activated intermediate A->C B React primary amine with N,N'-Carbonyldiimidazole (CDI) B->C D Stir at room temperature C->D E Precipitate product or perform aqueous work-up D->E F Purify by recrystallization or chromatography E->F G cluster_Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, iNOS) NFkB->Genes induces transcription of Inhibitor Piperidine Derivative (e.g., Compound 6e) Inhibitor->IKK inhibits

References

Application Notes and Protocols for In Vitro Profiling of 2-(4-Methylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vitro pharmacological characterization of 2-(4-Methylpiperidin-1-yl)ethanamine. The structural motif of a piperidine ring linked to an ethanamine sidechain is a common feature in centrally active compounds. Structure-activity relationship (SAR) studies of analogous compounds suggest that this compound is likely to interact with monoamine transporters (such as those for dopamine, serotonin, and norepinephrine), G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors, and potentially sigma receptors.

This document outlines a tiered approach to screen and characterize the in vitro activity of this compound, starting with primary binding assays to determine affinity for key targets, followed by functional assays to elucidate the compound's mechanism of action as an agonist, antagonist, or inhibitor.

Tier 1: Primary Radioligand Binding Assays

Primary screening is designed to identify the binding affinity of this compound for a panel of potential molecular targets. This is typically achieved through competitive radioligand binding assays. In these assays, a radiolabeled ligand with known affinity for the target receptor or transporter is incubated with a preparation of the target (e.g., cell membranes expressing the target) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be determined.

Table 1: Representative Data for Primary Radioligand Binding Assays

TargetRadioligandTissue/Cell PreparationKi (nM) of this compound (Hypothetical)
Dopamine Transporter (DAT)[³H]WIN 35,428HEK293 cells expressing human DAT150
Serotonin Transporter (SERT)[³H]CitalopramHEK293 cells expressing human SERT85
Norepinephrine Transporter (NET)[³H]NisoxetineHEK293 cells expressing human NET250
Serotonin Receptor 5-HT1A[³H]8-OH-DPATCHO-K1 cells expressing human 5-HT1A50
Serotonin Receptor 5-HT2A[³H]KetanserinHEK293 cells expressing human 5-HT2A300
Dopamine Receptor D2[³H]SpiperoneCHO-K1 cells expressing human D2500
Dopamine Receptor D3[³H]7-OH-DPATHEK293 cells expressing human D3400
Sigma-1 Receptor--INVALID-LINK---PentazocineGuinea pig brain membranes120
Sigma-2 Receptor[³H]DTGRat liver membranes600
Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for performing competitive radioligand binding assays. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each target.

Materials:

  • Test Compound: this compound

  • Radioligand: Specific for the target of interest (e.g., [³H]WIN 35,428 for DAT)

  • Cell Membranes: From cells stably expressing the target receptor or transporter

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target

  • 96-well Plates

  • Glass Fiber Filters

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle control or non-specific binding control

    • Radioligand at a concentration near its Kd

    • Cell membrane preparation

  • Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents (Compound, Radioligand, Membranes) start->prepare_reagents plate_addition Add Reagents to 96-well Plate prepare_reagents->plate_addition incubation Incubate to Reach Equilibrium plate_addition->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end G cluster_pathway Gi-Coupled GPCR Signaling Agonist Agonist (e.g., 5-HT1A Agonist) GPCR Gi-Coupled Receptor (e.g., 5-HT1A) Agonist->GPCR Binds Gi Gi Protein GPCR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Response Cellular Response cAMP->Response G cluster_pathway Gq-Coupled GPCR Signaling Agonist Agonist (e.g., 5-HT2A Agonist) GPCR Gq-Coupled Receptor (e.g., 5-HT2A) Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Response Cellular Response Ca2_release->Response

HPLC method for purity analysis of 2-(4-Methylpiperidin-1-yl)ethanamine.

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Purity Analysis of 2-(4-Methylpiperidin-1-yl)ethanamine

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for this compound. Due to the lack of a strong chromophore in the target molecule, a pre-column derivatization step is employed to enable sensitive UV detection. This protocol is designed for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a piperidine derivative. Accurate and reliable determination of its purity is crucial for its application in pharmaceutical research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. However, like many aliphatic amines, this compound does not possess a significant ultraviolet (UV) chromophore, making direct detection by UV-based HPLC challenging.

To overcome this limitation, this method utilizes a pre-column derivatization reaction with a suitable labeling agent. This approach introduces a chromophoric tag to the analyte, allowing for highly sensitive detection. This application note provides a comprehensive protocol for the purity analysis of this compound using a reversed-phase HPLC method with UV detection following derivatization.

Experimental Protocol

Materials and Reagents
  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Derivatization agent (e.g., Dansyl chloride or 4-Nitrobenzoyl chloride)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Sodium sulfate (anhydrous)

  • Dichloromethane

Instrumentation
  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the proposed HPLC conditions is presented in the table below.

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV at 254 nm
Preparation of Solutions

Derivatization Reagent Solution (e.g., 4-Nitrobenzoyl chloride): Accurately weigh and dissolve an appropriate amount of 4-Nitrobenzoyl chloride in acetonitrile to obtain a concentration of 10 mg/mL.

Standard Solution Preparation:

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of approximately 1 mg/mL.

  • Transfer 1.0 mL of the stock solution to a reaction vial.

  • Add 1.0 mL of the derivatization reagent solution and 1.0 mL of a 5% sodium bicarbonate solution.

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Neutralize the reaction mixture with a small amount of dilute hydrochloric acid.

  • Extract the derivative with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate to dryness.

  • Reconstitute the residue in 1.0 mL of the mobile phase.

Sample Solution Preparation: Follow the same derivatization procedure as for the standard solution, using the this compound sample.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The following parameters should be checked:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability (%RSD) ≤ 2.0% (for 6 injections)

Data Presentation

The purity of the this compound sample can be calculated using the area normalization method from the resulting chromatogram. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the HPLC purity analysis of this compound.

Caption: Workflow for HPLC Purity Analysis.

This proposed method provides a solid foundation for developing a validated HPLC purity test for this compound. Method validation according to ICH guidelines would be the subsequent step to ensure its suitability for routine quality control.

Application Notes and Protocols for the LC-MS Detection of 2-(4-Methylpiperidin-1-yl)ethanamine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the sensitive and selective detection and quantification of 2-(4-Methylpiperidin-1-yl)ethanamine and its putative metabolites in biological matrices. The methodologies outlined herein are intended to guide researchers in establishing a robust analytical workflow for pharmacokinetic and drug metabolism studies. The protocol includes procedures for sample preparation, LC-MS/MS instrument parameters, and data analysis.

Introduction

This compound is a piperidine-containing compound of interest in drug discovery. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. The primary metabolic pathways for piperidine-containing molecules often involve N-dealkylation and C-hydroxylation of the piperidine ring. This application note describes a targeted LC-MS/MS method for the simultaneous determination of the parent compound and its predicted primary metabolites.

Predicted Metabolic Pathways

Based on common metabolic pathways for N-alkylpiperidines, the primary expected metabolites of this compound are formed through oxidation and N-dealkylation. The predicted biotransformations are illustrated in the signaling pathway diagram below.

Predicted Metabolic Pathway of this compound parent This compound (Parent Compound) metabolite1 N-Oxide Metabolite parent->metabolite1 N-Oxidation metabolite2 Hydroxylated Metabolite (Piperidine Ring) parent->metabolite2 C-Hydroxylation (CYP450 mediated) metabolite3 N-Dealkylated Metabolite (Piperidine) parent->metabolite3 N-Dealkylation LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Thaw Plasma Sample s2 Add Acetonitrile with Internal Standard s1->s2 s3 Vortex to Precipitate Proteins s2->s3 s4 Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 s6 Evaporate to Dryness s5->s6 s7 Reconstitute in Mobile Phase s6->s7 a1 Inject Sample onto LC Column s7->a1 a2 Chromatographic Separation (Gradient Elution) a1->a2 a3 Electrospray Ionization (Positive Mode) a2->a3 a4 Mass Spectrometry Detection (MRM Scan) a3->a4 d1 Peak Integration and Quantification a4->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentrations d2->d3

Application Notes and Protocols for 2-(4-Methylpiperidin-1-yl)ethanamine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are representative examples based on the known catalytic activity of structurally similar N-donor ligands. The specific ligand, 2-(4-Methylpiperidin-1-yl)ethanamine, has not been extensively reported in the cited literature for these exact applications. These protocols are intended to serve as a starting point for research and will require optimization for specific substrates and reaction conditions.

Introduction

This compound is a bidentate N-donor ligand featuring both a secondary amine within the piperidine ring and a primary ethylamine moiety. Such ligands are valuable in coordination chemistry and catalysis as they can form stable chelate complexes with a variety of transition metals. The electronic and steric properties of these ligands can influence the reactivity and selectivity of the metal center in catalytic transformations. Amines are well-established ligands in transition metal catalysis, known to stabilize metal centers and modulate their electronic properties, thereby affecting the efficiency and selectivity of catalytic reactions. This document outlines potential applications of this compound as a ligand in two key areas of catalysis: Palladium-catalyzed cross-coupling reactions and Ruthenium-catalyzed transfer hydrogenation.

Application 1: Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Application Note:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice of ligand is critical for the efficiency of the palladium catalyst, affecting its stability, solubility, and reactivity. Bidentate amine ligands can stabilize the palladium center and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). This compound, with its two nitrogen donor atoms, can potentially serve as an effective ligand for such transformations, particularly in the coupling of aryl halides with arylboronic acids to form biaryl compounds, which are common motifs in pharmaceuticals.

Hypothetical Reaction Scheme:

Representative Experimental Protocol:

Objective: To evaluate the efficacy of this compound as a ligand in the Suzuki-Miyaura cross-coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (3.1 mg, 0.02 mmol, 2 mol%).

  • Add 5 mL of anhydrous toluene and stir the mixture for 10 minutes at room temperature to allow for complex formation.

  • Add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add 1 mL of deionized water to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 4-methyl-1,1'-biphenyl.

Data Presentation:

EntryAryl HalideBoronic AcidPd Loading (mol%)Ligand Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid12K₂CO₃Toluene/H₂O10012Expected >80
24-ChloroanisolePhenylboronic acid24K₃PO₄Dioxane/H₂O11024Expected >70

*Yields are hypothetical and based on typical results for similar N-donor ligands.

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow start Start reagents 1. Add Pd(OAc)2 and Ligand to Schlenk Flask start->reagents solvent 2. Add Toluene, Stir reagents->solvent reactants 3. Add Aryl Halide, Boronic Acid, and Base solvent->reactants water 4. Add Water reactants->water reaction 5. Heat at 100°C for 12h water->reaction workup 6. Quench, Extract, and Dry reaction->workup purification 7. Purify by Column Chromatography workup->purification product Product: 4-methyl-1,1'-biphenyl purification->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Application 2: Ligand in Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Application Note:

Transfer hydrogenation is a widely used method for the reduction of ketones and aldehydes to their corresponding alcohols, employing a hydrogen donor such as isopropanol or formic acid in place of gaseous hydrogen. Ruthenium complexes are particularly effective catalysts for this transformation. The coordination of a bidentate amine ligand like this compound to a ruthenium precursor can generate a highly active catalyst. The ligand is believed to participate in the catalytic cycle through the formation of a metal-amide species, which facilitates the hydrogen transfer from the donor to the substrate.

Hypothetical Reaction Scheme:

Representative Experimental Protocol:

Objective: To investigate the catalytic activity of a Ru-complex of this compound in the transfer hydrogenation of acetophenone.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • This compound

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube under an argon atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol, 0.5 mol%) and this compound (3.1 mg, 0.02 mmol, 2 mol%) in 5 mL of anhydrous isopropanol.

  • Stir the mixture at room temperature for 20 minutes to form the active catalyst.

  • In a separate flask, prepare a solution of acetophenone (120 mg, 1.0 mmol) and potassium hydroxide (11.2 mg, 0.2 mmol) in 5 mL of anhydrous isopropanol.

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the conversion of acetophenone to 1-phenylethanol by GC-MS.

  • After completion, cool the reaction to room temperature and neutralize with 1 M HCl.

  • Remove the solvent under reduced pressure.

  • Extract the residue with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

  • Purify by flash chromatography if necessary.

Data Presentation:

EntrySubstrateRu Loading (mol%)Ligand Loading (mol%)BaseH-DonorTemp (°C)Time (h)Conversion (%)
1Acetophenone0.52KOHIsopropanol804Expected >95
2Cyclohexanone0.52KOHIsopropanol806Expected >90

*Conversions are hypothetical and based on typical results for similar Ru-diamine catalysts.

Catalytic Cycle Diagram:

Transfer_Hydrogenation_Cycle Ru_precatalyst [Ru]-Cl + Ligand (Precatalyst Activation) Ru_H [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_H + Isopropanol - HCl Ketone R(CO)R' (Substrate) Ru_H->Ketone Hydride Transfer Acetone Acetone (Byproduct) Alcohol R(CHOH)R' (Product) Ketone->Alcohol Reduction Alcohol->Ru_H Regeneration + Isopropanol - Acetone Isopropanol Isopropanol (H-Donor)

Application Notes and Protocols for Reactions Involving 2-(4-Methylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup for synthetic reactions involving 2-(4-Methylpiperidin-1-yl)ethanamine, a versatile building block in medicinal chemistry. The protocols outlined below are designed for the synthesis of novel derivatives through N-acylation, a common and effective method for generating compound libraries for drug discovery and development.

Introduction

This compound is a piperidine derivative with a primary amine that serves as a key functional group for synthetic modifications. The 4-methylpiperidine moiety is a common structural motif in pharmacologically active compounds, contributing to favorable physicochemical properties such as improved metabolic stability and lipophilicity. The primary amine allows for a variety of chemical transformations, most notably N-acylation, to introduce amide functionalities. Amide bonds are prevalent in pharmaceuticals and can significantly influence a compound's biological activity, pharmacokinetic profile, and target-binding affinity.

These application notes provide a comprehensive protocol for the N-acylation of this compound with a representative acylating agent, benzoyl chloride. The methodology can be adapted for a wide range of acyl chlorides and other acylating agents to generate a diverse library of amide derivatives.

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol details the N-acylation of this compound with benzoyl chloride to yield N-(2-(4-methylpiperidin-1-yl)ethyl)benzamide.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: To the stirred solution, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add the desired acyl chloride, in this case, benzoyl chloride (1.1 equivalents), dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.

Data Presentation

The following table summarizes the key quantitative data for the N-acylation reaction of this compound with benzoyl chloride.

ParameterValue
Reactants
This compound1.0 eq
Benzoyl Chloride1.1 eq
Triethylamine1.5 eq
Solvent Anhydrous Dichloromethane (DCM)
Concentration 0.1 M
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 16 hours
Purification Method Flash Column Chromatography
Expected Yield 85-95%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A 1. Dissolve Reactant & Base in DCM B 2. Cool to 0 °C A->B C 3. Add Acylating Agent B->C D 4. Stir at Room Temperature C->D E 5. Quench with NaHCO3 D->E Monitor by TLC/LC-MS F 6. Liquid-Liquid Extraction E->F G 7. Dry Organic Layer F->G H 8. Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization I->J

Caption: General workflow for the N-acylation of this compound.

Signaling Pathway Context (Hypothetical)

While this compound itself is a building block, its derivatives could be designed to interact with various biological signaling pathways. For instance, a derivative could be synthesized to act as an antagonist for a G-protein coupled receptor (GPCR). The diagram below illustrates a hypothetical mechanism of action where a synthesized derivative inhibits a specific signaling cascade.

signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Ligand Endogenous Ligand Ligand->GPCR Activates Derivative Synthesized Derivative (Antagonist) Derivative->GPCR Inhibits Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: Hypothetical inhibition of a GPCR signaling pathway by a derivative.

Application Note: Derivatization of 2-(4-Methylpiperidin-1-yl)ethanamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the chemical derivatization of 2-(4-Methylpiperidin-1-yl)ethanamine for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and the presence of primary and secondary amine functional groups, direct GC-MS analysis of this compound can be challenging, often resulting in poor peak shape and low sensitivity.[1] Derivatization with Trifluoroacetic Anhydride (TFAA) is presented as a robust method to enhance volatility and thermal stability, thereby improving chromatographic performance and ensuring reliable quantification.

Introduction

This compound is a molecule of interest in various fields, including pharmaceutical research and development. Accurate and sensitive quantification is often crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, molecules containing polar functional groups, such as primary and secondary amines, often exhibit poor chromatographic behavior due to interactions with the stationary phase, leading to tailing peaks and reduced sensitivity.[1]

Chemical derivatization is a technique used to modify the analyte to improve its analytical properties.[2][3] For amines, acylation with reagents like Trifluoroacetic Anhydride (TFAA) is a common and effective strategy.[4] This process replaces the active hydrogens on the nitrogen atoms with trifluoroacetyl groups, which reduces the polarity and increases the volatility of the analyte, making it more amenable to GC-MS analysis.[1] The resulting derivatives are also more thermally stable.[1]

Principle of Derivatization with TFAA

Trifluoroacetic Anhydride (TFAA) is a highly reactive acylating agent that readily reacts with primary and secondary amines to form stable trifluoroacetyl derivatives.[5] The reaction is rapid and typically proceeds to completion with gentle heating. The introduction of the fluorine atoms in the trifluoroacetyl group can also enhance the sensitivity of detection, particularly with an electron capture detector (ECD), though it is also highly effective for MS detection.[1]

The derivatization of this compound with TFAA will occur at both the primary amine of the ethanamine moiety and the secondary amine of the methylpiperidine ring. This results in a di-substituted, less polar, and more volatile compound suitable for GC-MS analysis.

Experimental Protocol

Materials and Reagents:

  • This compound standard

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)[1]

  • Reaction vials with PTFE-lined caps (e.g., 1.5 mL)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in the chosen anhydrous solvent.

    • For the derivatization reaction, transfer a known amount of the sample or standard solution into a reaction vial.

    • If the sample is in an aqueous solution, it should be evaporated to dryness under a gentle stream of nitrogen before adding the anhydrous solvent.[1]

  • Derivatization Reaction:

    • To the dried sample or a specific volume of the standard solution in the reaction vial, add 200 µL of anhydrous ethyl acetate (or another suitable solvent).[1]

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial.[1]

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the reaction mixture at 60-70°C for 20 minutes in a heating block or oven.[1]

  • Sample Work-up:

    • Allow the vial to cool to room temperature.

    • The excess reagent and solvent can be evaporated under a gentle stream of nitrogen. This step is optional and depends on the desired final concentration and potential interference from the excess reagent.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[1]

  • GC-MS Analysis:

    • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • Typical GC-MS parameters should be optimized for the specific instrument and column used. Suggested starting conditions are provided in the table below.

Data Presentation

Table 1: GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methyl Siloxane)
Oven ProgramInitial temp 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Range50-550 amu
Scan ModeFull Scan

Table 2: Expected Mass Spectral Data

CompoundMolecular Weight (Underivatized)Molecular Weight (Derivatized)Expected Mass ShiftKey Fragment Ions (Derivatized)
This compound142.25 g/mol 334.28 g/mol +192.03 g/mol To be determined experimentally. Expect fragments from the loss of CF3, COCF3, and cleavage of the piperidine and ethylamine moieties.

Visualization of Experimental Workflow and Derivatization Reaction

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Sample/Standard prep_sample Prepare solution in anhydrous solvent start->prep_sample dry_down Evaporate to dryness (if aqueous) prep_sample->dry_down add_solvent Add Anhydrous Solvent (e.g., Ethyl Acetate) dry_down->add_solvent add_tfaa Add TFAA add_solvent->add_tfaa vortex Vortex add_tfaa->vortex heat Heat at 60-70°C for 20 min vortex->heat cool Cool to Room Temp heat->cool reconstitute Reconstitute in Solvent cool->reconstitute inject Inject into GC-MS reconstitute->inject end End: Data Acquisition inject->end

Caption: Experimental workflow for the derivatization and GC-MS analysis.

Caption: Chemical derivatization reaction of the target analyte with TFAA.

Conclusion

The described method provides a reliable and robust protocol for the derivatization of this compound using Trifluoroacetic Anhydride for GC-MS analysis. This procedure effectively enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. The protocol is straightforward and can be readily implemented in analytical laboratories for the routine quantification of this and structurally similar compounds. Optimization of the GC-MS parameters for the specific instrumentation is recommended to achieve the best possible analytical performance.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(4-Methylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed procedure for the large-scale synthesis of 2-(4-Methylpiperidin-1-yl)ethanamine, a valuable building block in medicinal chemistry. The protocol is based on the robust and scalable Gabriel synthesis, which ensures the selective formation of the primary amine and minimizes the formation of over-alkylated byproducts.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the reactants, intermediate, and final product is presented in the table below for easy reference.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
4-MethylpiperidineStarting MaterialC₆H₁₃N99.174 - 51240.838
N-(2-Bromoethyl)phthalimideStarting MaterialC₁₀H₈BrNO₂254.0880 - 83318~1.625
N-[2-(4-Methylpiperidin-1-yl)ethyl]phthalimideIntermediateC₁₆H₂₀N₂O₂272.35N/AN/AN/A
Hydrazine HydrateReagentH₆N₂O50.06-51.7120.11.032
This compoundFinal ProductC₈H₁₈N₂142.2448 - 50207.3 (Predicted)0.895 (Predicted)[1]

Experimental Protocols

The synthesis of this compound is a two-step process. The first step involves the N-alkylation of 4-methylpiperidine with N-(2-bromoethyl)phthalimide to form the phthalimide-protected intermediate. The second step is the hydrazinolysis of this intermediate to release the desired primary amine.

Step 1: Synthesis of N-[2-(4-Methylpiperidin-1-yl)ethyl]phthalimide

This procedure details the nucleophilic substitution reaction between 4-methylpiperidine and N-(2-bromoethyl)phthalimide.

Materials:

  • 4-Methylpiperidine

  • N-(2-Bromoethyl)phthalimide[2][3][4]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Large-scale reaction vessel with mechanical stirring, reflux condenser, and nitrogen inlet

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a clean and dry large-scale reaction vessel, add anhydrous acetonitrile (5 L per mole of N-(2-bromoethyl)phthalimide).

  • Add N-(2-bromoethyl)phthalimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to the solvent.

  • Stir the suspension under a nitrogen atmosphere.

  • Slowly add 4-methylpiperidine (1.2 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium bromide and excess potassium carbonate. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-[2-(4-Methylpiperidin-1-yl)ethyl]phthalimide as an oil or solid. This crude product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound (Hydrazinolysis)

This protocol describes the cleavage of the phthalimide group to yield the final product.

Materials:

  • Crude N-[2-(4-Methylpiperidin-1-yl)ethyl]phthalimide

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), pellets or concentrated solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vessel with mechanical stirring and reflux condenser

  • Distillation apparatus

Procedure:

  • Dissolve the crude N-[2-(4-Methylpiperidin-1-yl)ethyl]phthalimide (1.0 eq) in ethanol (10 L per mole of starting phthalimide) in a large reaction vessel.

  • Add hydrazine hydrate (2.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. A voluminous white precipitate of phthalhydrazide will form.[5]

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the residue, add water and acidify with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the desired amine and any remaining hydrazine.

  • Wash the acidic aqueous solution with dichloromethane to remove any non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify by the slow addition of sodium hydroxide until the pH is greater than 12.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • For higher purity, the product can be purified by vacuum distillation.

Typical Reaction Parameters and Expected Outcomes

The following table summarizes the typical reaction conditions and expected results for this large-scale synthesis.

ParameterStep 1: N-AlkylationStep 2: Hydrazinolysis
Solvent AcetonitrileEthanol
Base Potassium CarbonateN/A
Key Reagent 4-MethylpiperidineHydrazine Hydrate
Reaction Temperature Reflux (~82°C)Reflux (~78°C)
Reaction Time 12 - 18 hours4 - 6 hours
Typical Yield 85 - 95% (crude intermediate)70 - 85% (purified product)
Purity (by HPLC) >90% (crude intermediate)>98% (after distillation)

Visualization of Synthetic Workflow and Logic

The following diagrams illustrate the synthetic pathway and the logical flow of the experimental protocol.

Synthetic_Pathway 4-Methylpiperidine 4-Methylpiperidine Reagents1 K2CO3, Acetonitrile Reflux 4-Methylpiperidine->Reagents1 N-(2-Bromoethyl)phthalimide N-(2-Bromoethyl)phthalimide N-(2-Bromoethyl)phthalimide->Reagents1 Intermediate N-[2-(4-Methylpiperidin-1-yl)ethyl]phthalimide Reagents2 Hydrazine Hydrate, Ethanol Reflux Intermediate->Reagents2 Product This compound Reagents1->Intermediate Step 1: N-Alkylation Reagents2->Product Step 2: Hydrazinolysis

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis & Purification A Charge Reactor with ACN, K2CO3, and N-(2-bromoethyl)phthalimide B Add 4-Methylpiperidine A->B C Heat to Reflux (12-18h) B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Dissolve Intermediate in Ethanol E->F Crude Intermediate G Add Hydrazine Hydrate F->G H Heat to Reflux (4-6h) G->H I Cool and Filter Phthalhydrazide H->I J Concentrate Filtrate I->J K Acid-Base Workup & Extraction J->K L Dry and Concentrate K->L M Vacuum Distillation L->M Final_Product This compound M->Final_Product Purified Product

Caption: Detailed experimental workflow for the synthesis and purification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(4-Methylpiperidin-1-yl)ethanamine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
YLD-001 Why is the overall yield of my synthesis significantly low? - Incomplete reaction during the reductive amination step.- Suboptimal reaction temperature or time.- Inefficient reducing agent.- Degradation of the product during workup or purification.- Monitor the reaction progress using TLC or LC-MS to ensure completion.[1]- Optimize the reaction temperature and time. A stepwise increase in temperature might be necessary.- Use a suitable reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and effective for reductive aminations.[1][2]- Perform the workup at a lower temperature and use a suitable purification method like flash column chromatography.
IMP-001 My final product is contaminated with unreacted 4-methylpiperidine. How can I remove it? - Insufficient amount of the aminoacetaldehyde dimethyl acetal used.- Incomplete reaction.- Use a slight excess (1.1-1.2 equivalents) of the aminoacetaldehyde dimethyl acetal.- Ensure the reaction goes to completion by extending the reaction time and monitoring via TLC/LC-MS.- Purify the crude product using flash column chromatography with a suitable solvent system (e.g., DCM/MeOH with a small amount of triethylamine).
IMP-002 I am observing a significant amount of a side-product with a mass corresponding to the dialkylated piperidine. How can I minimize this? - The primary amine product is reacting further with the aldehyde intermediate.- Control the stoichiometry of the reactants carefully. Avoid a large excess of the aminoacetaldehyde dimethyl acetal.- Add the reducing agent portion-wise to keep the concentration of the aldehyde intermediate low.- Consider a two-step process: first form the imine at a lower temperature, then add the reducing agent.
PUR-001 The purification of the final product by column chromatography is proving difficult. - The product may be very polar and streaking on the silica gel column.- The product may be sensitive to the acidic nature of silica gel.- Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent streaking.[3]- Use neutral or basic alumina for chromatography instead of silica gel.- Consider purification by distillation under reduced pressure if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common and efficient method is a one-pot reductive amination reaction between 4-methylpiperidine and aminoacetaldehyde dimethyl acetal. This method involves the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine.[1][4]

Q2: Which reducing agent is most suitable for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this type of reductive amination. It is milder and more selective than other borohydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), often leading to higher yields and fewer side products.[2][5]

Q3: What are the critical parameters to control for maximizing the yield?

A3: To maximize the yield, it is crucial to control the stoichiometry of the reactants, the reaction temperature, and the reaction time. Using a slight excess of the aminoacetaldehyde dimethyl acetal and a suitable reducing agent like NaBH(OAc)₃ is recommended. The reaction should be monitored to completion to avoid incomplete conversion.

Q4: How can I effectively monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for the visualization of the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.

Q5: What is the best way to purify the final product?

A5: The final product, being a basic amine, is typically purified by flash column chromatography on silica gel. It is often necessary to use a solvent system containing a small amount of a base, such as triethylamine, to prevent the product from streaking on the column.[3] Alternatively, distillation under reduced pressure can be employed if the product is sufficiently volatile and thermally stable.

Experimental Protocol: Reductive Amination Synthesis

This protocol details the synthesis of this compound via reductive amination.

Materials:

  • 4-Methylpiperidine

  • Aminoacetaldehyde dimethyl acetal[6]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add aminoacetaldehyde dimethyl acetal (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the sodium triacetoxyborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 0.5% triethylamine) to afford the pure this compound.

Visualizations

Synthesis_Pathway 4-Methylpiperidine 4-Methylpiperidine Intermediate Imine Intermediate (in situ) 4-Methylpiperidine->Intermediate + Aminoacetaldehyde_dimethyl_acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde_dimethyl_acetal->Intermediate Product This compound Intermediate->Product [H] (NaBH(OAc)3)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Extend_Time Extend Reaction Time / Increase Temperature Incomplete->Extend_Time Yes Check_Stoichiometry Verify Stoichiometry of Reagents Incomplete->Check_Stoichiometry No Extend_Time->Check_Reaction Check_Reagent_Quality Check Quality of Reagents Check_Stoichiometry->Check_Reagent_Quality Optimize_Purification Optimize Purification Method Check_Reagent_Quality->Optimize_Purification Success Improved Yield and Purity Optimize_Purification->Success

Caption: A general workflow for troubleshooting synthesis issues.

Logical_Relationships Yield Yield Purity Purity Reaction_Time Reaction Time Reaction_Time->Yield Temperature Temperature Temperature->Yield Reducing_Agent Reducing Agent Choice Reducing_Agent->Yield Stoichiometry Reactant Stoichiometry Stoichiometry->Yield Stoichiometry->Purity Purification_Method Purification Method Purification_Method->Yield loss during purification Purification_Method->Purity

Caption: Key parameters influencing reaction yield and purity.

References

troubleshooting side reactions in 2-(4-Methylpiperidin-1-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methylpiperidin-1-yl)ethanamine. The following information is presented in a question-and-answer format to address common issues and side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Reductive Amination: This one-pot reaction involves the condensation of 4-methylpiperidine with a suitable two-carbon aldehyde equivalent, such as aminoacetaldehyde dimethyl acetal or a protected form of glycolaldehyde, to form an intermediate imine or enamine, which is then reduced in situ to the desired product.

  • Direct N-Alkylation: This method involves the reaction of 4-methylpiperidine with a 2-carbon electrophile containing a masked or protected amino group, such as 2-chloroethylamine hydrochloride or 2-bromoethylamine hydrobromide.

Q2: Which synthetic route is generally preferred and why?

A2: Reductive amination is often the preferred method. It is a one-pot reaction which can be more efficient. It also offers better control over the reaction and can minimize the formation of certain side products, such as quaternary ammonium salts, which can be a significant issue in direct alkylation.

Q3: What are the most common side reactions to be aware of during the synthesis?

A3: The most common side reactions are dependent on the chosen synthetic route:

  • For Reductive Amination:

    • Formation of Dialkylated Product: The product, a primary amine, can react with another molecule of the aldehyde to form a secondary amine impurity.

    • Unreacted Starting Materials: Incomplete reaction can leave unreacted 4-methylpiperidine and the aldehyde starting material.

  • For Direct N-Alkylation:

    • Over-alkylation: The secondary amine of 4-methylpiperidine can be alkylated twice by the electrophile, leading to the formation of a quaternary ammonium salt.

    • Formation of Bis-adducts: The primary amine product can also react with the electrophile, leading to the formation of a bis-alkylated impurity.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Reductive Amination
Potential Cause Recommended Solution
Inefficient Imine/Enamine Formation Ensure anhydrous reaction conditions as water can inhibit imine/enamine formation. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the condensation step.
Decomposition of Aldehyde Some aldehydes, like glycolaldehyde, are prone to polymerization. It is recommended to use a stable precursor, such as glycolaldehyde dimer or a protected form like aminoacetaldehyde dimethyl acetal.
Suboptimal Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is selective for the reduction of the imine/enamine in the presence of the aldehyde. If using a less selective reducing agent like sodium borohydride (NaBH₄), it is crucial to allow sufficient time for imine/enamine formation before adding the reducing agent.
Incorrect Stoichiometry Use a slight excess (1.1 to 1.2 equivalents) of the amine (4-methylpiperidine) to ensure complete consumption of the aldehyde.
Issue 2: Presence of a Higher Molecular Weight Impurity in Reductive Amination

This is often due to the formation of a dialkylated side product where the primary amine of the desired product reacts with another molecule of the aldehyde.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess of 4-methylpiperidine to favor the formation of the desired primary amine.

  • Slow Addition of Aldehyde: Adding the aldehyde solution slowly to the reaction mixture containing 4-methylpiperidine can help to maintain a low concentration of the aldehyde, thus minimizing the reaction with the product.

  • Optimize Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the side reaction.

Issue 3: Formation of Quaternary Ammonium Salt in Direct N-Alkylation

This side product arises from the over-alkylation of the 4-methylpiperidine nitrogen.

Troubleshooting Strategies:

  • Control Stoichiometry: Use an excess of 4-methylpiperidine relative to the 2-haloethylamine reagent to favor mono-alkylation.

  • Slow Addition of Alkylating Agent: A slow, controlled addition of the 2-haloethylamine to the reaction mixture can help prevent localized high concentrations of the alkylating agent.

  • Choice of Base: Using a milder base may help to control the rate of alkylation and reduce the formation of the quaternary salt.

Issue 4: Difficulty in Purifying the Final Product
Purification Strategy Description
Acid-Base Extraction The basic nature of the product allows for purification by acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic solution to extract the amine product into the aqueous phase. The aqueous phase is then basified, and the product is extracted back into an organic solvent.
Column Chromatography Silica gel column chromatography can be effective for separating the desired product from less polar impurities. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane, is typically used to prevent tailing of the amine product on the silica gel.
Distillation If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is a representative example and may require optimization.

Materials:

  • 4-Methylpiperidine

  • Aminoacetaldehyde dimethyl acetal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methylpiperidine (1.0 eq) in anhydrous DCM (0.5 M), add aminoacetaldehyde dimethyl acetal (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., DCM/MeOH with 1% triethylamine).

Protocol 2: Synthesis via Direct N-Alkylation

This protocol is a representative example and may require optimization.

Materials:

  • 4-Methylpiperidine

  • 2-Chloroethylamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of potassium carbonate (3.0 eq) in anhydrous acetonitrile, add 4-methylpiperidine (2.0 eq).

  • Add 2-chloroethylamine hydrochloride (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters

ParameterReductive AminationDirect N-Alkylation
Primary Reagents 4-Methylpiperidine, Aldehyde equivalent4-Methylpiperidine, 2-Haloethylamine
Key Reagent Reducing Agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃)
Typical Solvent Dichloromethane, MethanolAcetonitrile, DMF
Reaction Temperature Room TemperatureRoom Temperature to Reflux
Typical Yield 60-85%40-70%
Key Side Products Dialkylated amineQuaternary ammonium salt, Bis-adduct

Table 2: Representative ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.8-2.9t2H-CH₂-N(piperidine)
~2.6-2.7t2H-CH₂-NH₂
~2.3-2.5m2HPiperidine CH₂ (axial)
~1.8-2.0m2HPiperidine CH₂ (equatorial)
~1.5-1.7m2HPiperidine CH₂
~1.2-1.4m1HPiperidine CH
~1.1s (br)2H-NH₂
~0.9d3H-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizations

Reaction_Pathways cluster_0 Reductive Amination cluster_1 Direct N-Alkylation 4-MP_RA 4-Methylpiperidine Imine Imine/Enamine Intermediate 4-MP_RA->Imine + Aldehyde Aldehyde R-CHO Aldehyde->Imine Product_RA This compound Imine->Product_RA + [H] Dialkylated Dialkylated Side-product Product_RA->Dialkylated + Aldehyde 4-MP_NA 4-Methylpiperidine Product_NA This compound 4-MP_NA->Product_NA + Haloethylamine Haloethylamine X-CH2CH2-NH2 Haloethylamine->Product_NA Quat_Salt Quaternary Ammonium Salt Product_NA->Quat_Salt + Haloethylamine

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Route Identify Synthetic Route Start->Check_Route Reductive_Amination Reductive Amination Issues Check_Route->Reductive_Amination Reductive Amination Direct_Alkylation Direct Alkylation Issues Check_Route->Direct_Alkylation Direct Alkylation Check_Imine Check Imine Formation (Anhydrous, Catalyst) Reductive_Amination->Check_Imine Check_Reducing_Agent Verify Reducing Agent (Type, Stoichiometry) Reductive_Amination->Check_Reducing_Agent Check_Aldehyde Check Aldehyde Stability Reductive_Amination->Check_Aldehyde Check_Stoichiometry_NA Check Stoichiometry (Excess Amine) Direct_Alkylation->Check_Stoichiometry_NA Check_Base Evaluate Base Strength Direct_Alkylation->Check_Base Check_Temp Optimize Temperature Direct_Alkylation->Check_Temp

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Purification of 2-(4-Methylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(4-Methylpiperidin-1-yl)ethanamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Oily Product Instead of Solid The compound may have a low melting point or be impure. Residual solvent may also be present.- Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, pentane) to induce crystallization.- Dry the product under high vacuum to remove residual solvents.- If impurities are suspected, proceed with chromatographic purification.
Colored Impurities Present Impurities may arise from starting materials or side reactions during synthesis.- Treat a solution of the crude product with activated charcoal before filtration.- Perform recrystallization, which can be effective in removing colored impurities.[1]- If color persists, column chromatography may be necessary.
Low Yield After Purification This could be due to multiple factors, including product loss during transfers, premature crystallization, or the use of excess solvent in recrystallization.[1]- Ensure all vessels are scraped thoroughly during transfers.- When performing hot filtration during recrystallization, pre-heat the funnel and filter paper to prevent premature crystallization.[1]- Use a minimal amount of hot solvent for dissolution during recrystallization.[1]
Presence of Starting Materials in Final Product Incomplete reaction or inefficient purification.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure completion.- Optimize the purification method. For example, in column chromatography, adjust the solvent system to achieve better separation.
Poor Separation in Column Chromatography The chosen solvent system (eluent) may not be optimal for separating the desired compound from impurities.- Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal eluent for separation.- A common starting point for amines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier like triethylamine to prevent streaking on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Potential impurities can include unreacted starting materials, by-products from side reactions, and residual solvents used in the synthesis or workup. The specific impurities will depend on the synthetic route employed.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Distillation: If the compound is a liquid at room temperature and thermally stable, vacuum distillation can be an effective method for purification.

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent is a common and effective technique for removing small amounts of impurities.[1][2] A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.

  • Column Chromatography: For complex mixtures or to remove impurities with similar polarity to the product, column chromatography is the most powerful technique.[3]

Q3: How can I determine the purity of my final product?

A3: Purity can be assessed using a variety of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the product and help identify impurities.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods can separate and quantify the components of a mixture, providing a percentage purity.[3][4]

Data Presentation

Table 1: Impurity Profile Before and After Purification
Impurity Retention Time/Chemical Shift Initial Concentration (%) Final Concentration (%) Purification Method
Example: Starting Material Ae.g., 2.5 min (HPLC)e.g., Recrystallization
Example: By-product Be.g., 3.1 min (HPLC)e.g., Column Chromatography
This compound
Table 2: Comparison of Purification Methods
Method Scale (mg) Solvent(s) Used Yield (%) Purity (%)
Recrystallization
Column Chromatography
Distillation

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water). Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and then dry them under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).

  • Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the solubility is low in the eluent, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased during the run (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC or another suitable method to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude Product Analysis Purity Analysis (TLC, LC-MS, NMR) Crude->Analysis Decision Is Purity > 95%? Analysis->Decision Final Pure Product Decision->Final Yes Purify Select Purification Method Decision->Purify No Distill Distillation Purify->Distill Recrystal Recrystallization Purify->Recrystal Chromo Column Chromatography Purify->Chromo Distill->Analysis Recrystal->Analysis Chromo->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Purification Attempted CheckPurity Check Purity and Yield Start->CheckPurity PurityIssue Purity Low? CheckPurity->PurityIssue YieldIssue Yield Low? PurityIssue->YieldIssue No ImpurityType Identify Impurity Type PurityIssue->ImpurityType Yes Success Successful Purification YieldIssue->Success No LossCheck Review Transfer/Filtration Steps YieldIssue->LossCheck Yes PolarImpurity Polar Impurities ImpurityType->PolarImpurity NonPolarImpurity Non-polar Impurities ImpurityType->NonPolarImpurity ChromoGradient Adjust Chromatography Gradient PolarImpurity->ChromoGradient RecrystalSolvent Optimize Recrystallization Solvent NonPolarImpurity->RecrystalSolvent RecrystalSolvent->Start Re-attempt ChromoGradient->Start Re-attempt LossCheck->Start Re-attempt

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Optimization of Reaction Conditions for 2-(4-Methylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Methylpiperidin-1-yl)ethanamine. The following sections detail experimental protocols, address common issues, and offer guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Reductive Amination: This involves the reaction of 4-methylpiperidine with an acetaldehyde equivalent (such as aminoacetaldehyde dimethyl acetal followed by hydrolysis, or glycoaldehyde), which forms an intermediate imine or enamine that is subsequently reduced to the target amine.

  • N-Alkylation: This method consists of the direct alkylation of 4-methylpiperidine with a 2-haloethylamine, such as 2-bromoethylamine hydrobromide, in the presence of a base.

Q2: How do I choose between reductive amination and N-alkylation?

A2: The choice of method depends on reagent availability, scale, and desired purity profile. Reductive amination is often preferred for its control and reduced risk of over-alkylation, which can be a significant issue in N-alkylation.[1][2] N-alkylation, however, can be a more direct route if starting materials are readily available.

Q3: What are the most common side products or impurities I should be aware of?

A3: Common impurities include unreacted starting materials (4-methylpiperidine), and in the case of N-alkylation, the potential for over-alkylation leading to the formation of a quaternary ammonium salt. With reductive amination, incomplete reduction of the imine intermediate or side reactions of the aldehyde starting material can occur.

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These techniques can help determine the consumption of starting materials and the formation of the product.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Reductive Amination

Possible Causes:

  • Inefficient Imine/Enamine Formation: The initial condensation between 4-methylpiperidine and the aldehyde may be slow or incomplete.

  • Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.

  • Suboptimal pH: The pH of the reaction is critical for both imine formation and the stability of the reducing agent.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

Solutions:

ParameterRecommended Adjustment
Imine Formation - Allow for a longer reaction time before adding the reducing agent. - Consider the use of a dehydrating agent like molecular sieves.
Reducing Agent - Use a freshly opened bottle of the reducing agent. - Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective and tolerant of mildly acidic conditions.[4][5]
pH - For imine formation, a slightly acidic pH (4-6) is often optimal. This can be achieved by adding a small amount of acetic acid.
Temperature - If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C.
Issue 2: Presence of Over-alkylation Products in N-Alkylation

Possible Cause:

  • The secondary amine product, this compound, can react further with the 2-haloethylamine to form a quaternary ammonium salt. This is more likely if the product is more nucleophilic than the starting 4-methylpiperidine.[2]

Solutions:

ParameterRecommended Adjustment
Stoichiometry - Use a slight excess of 4-methylpiperidine relative to the 2-haloethylamine to favor mono-alkylation.
Reagent Addition - Add the 2-haloethylamine slowly and dropwise to the reaction mixture to maintain its low concentration.[2]
Base - Use a non-nucleophilic, hindered base to minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes the reaction of 4-methylpiperidine with aminoacetaldehyde dimethyl acetal.

Materials:

  • 4-Methylpiperidine

  • Aminoacetaldehyde dimethyl acetal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • To a solution of 4-methylpiperidine (1.0 eq) in anhydrous DCM, add aminoacetaldehyde dimethyl acetal (1.1 eq).

  • Add acetic acid (1.2 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Protocol 2: Synthesis via N-Alkylation

This protocol details the reaction of 4-methylpiperidine with 2-bromoethylamine hydrobromide.

Materials:

  • 4-Methylpiperidine

  • 2-Bromoethylamine hydrobromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of potassium carbonate (3.0 eq) in acetonitrile, add 4-methylpiperidine (1.2 eq).

  • Add 2-bromoethylamine hydrobromide (1.0 eq) to the mixture.[6]

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or distillation.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis of this compound based on the described protocols.

Table 1: Reductive Amination Reaction Parameters

ParameterValue
Reactant Ratio (4-MP:Acetal:NaBH(OAc)₃) 1 : 1.1 : 1.5
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 75-85%

Table 2: N-Alkylation Reaction Parameters

ParameterValue
Reactant Ratio (4-MP:2-Bromoethylamine HBr:K₂CO₃) 1.2 : 1 : 3
Solvent Acetonitrile (ACN)
Temperature 60-80 °C
Reaction Time 12-24 hours
Typical Yield 60-75%

Visualizations

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Mix 4-Methylpiperidine, Aminoacetaldehyde Dimethyl Acetal, and Acetic Acid in DCM imine Stir for 1h at RT (Imine Formation) start->imine add_reductant Add NaBH(OAc)3 slurry in DCM imine->add_reductant react Stir for 12-24h at RT add_reductant->react quench Quench with Sat. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify end Final Product purify->end

Caption: Workflow for the synthesis of this compound via reductive amination.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction_alk Reaction cluster_workup_alk Workup & Purification start_alk Combine 4-Methylpiperidine, 2-Bromoethylamine HBr, and K2CO3 in ACN heat Heat to 60-80 °C for 12-24h start_alk->heat cool_filter Cool and Filter heat->cool_filter concentrate_alk Concentrate Filtrate cool_filter->concentrate_alk extract_alk Extract with Ethyl Acetate concentrate_alk->extract_alk wash_dry_alk Wash, Dry & Concentrate extract_alk->wash_dry_alk purify_alk Purify Product wash_dry_alk->purify_alk end_alk Final Product purify_alk->end_alk

Caption: Workflow for the synthesis of this compound via N-alkylation.

Troubleshooting_Logic cluster_ra Reductive Amination Issues cluster_na N-Alkylation Issues start_trouble Low Product Yield? check_method Which Synthetic Route? start_trouble->check_method ra_incomplete Incomplete Reaction? check_method->ra_incomplete Reductive Amination na_overalkylation Over-alkylation Observed? check_method->na_overalkylation N-Alkylation ra_solution1 Increase Reaction Time/ Temperature ra_incomplete->ra_solution1 Yes ra_solution2 Check Reducing Agent Activity ra_incomplete->ra_solution2 Yes ra_solution3 Optimize pH with Acetic Acid ra_incomplete->ra_solution3 Yes na_solution1 Use Excess 4-Methylpiperidine na_overalkylation->na_solution1 Yes na_solution2 Slowly Add Alkyl Halide na_overalkylation->na_solution2 Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Stability of 2-(4-Methylpiperidin-1-yl)ethanamine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(4-Methylpiperidin-1-yl)ethanamine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for researchers working with this compound in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity and reproducibility of your experimental results.

Important Note on Stability Data: Publicly available stability data specifically for this compound is limited. Therefore, this guide is built upon fundamental chemical principles of substituted piperidines and tertiary amines, as well as published stability data for structurally related compounds. The troubleshooting and preventative measures described herein are based on established best practices for handling amine-containing molecules.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after storing my stock solution. What could be the cause?

A1: The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. For a molecule like this compound, which contains a tertiary amine, the most probable cause is oxidation.

Causality: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or other degradation products.[1] This process can be accelerated by exposure to atmospheric oxygen, trace metal ions in the solvent, and elevated temperatures.

Troubleshooting Protocol:

  • Confirm Degradation: Perform a forced degradation study to intentionally generate degradation products and see if they match the unexpected peaks. A protocol for this is provided below.

  • Solvent Purity: Ensure you are using high-purity, degassed solvents for your stock solutions and mobile phases.

  • Inert Atmosphere: When preparing and storing stock solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Storage Conditions: Store stock solutions at or below -20°C in tightly sealed vials, protected from light. For many piperidine compounds, storage at 2-8°C is recommended for short-term use to prevent freeze-thaw cycles.[2]

Q2: The biological activity of my compound has significantly decreased after a few days in an aqueous buffer. Why is this happening?

A2: A loss of potency often points to a reduction in the concentration of the active compound due to degradation. In aqueous buffers, the pH of the solution is a critical factor influencing the stability of amines.

Causality: While tertiary amines are generally more stable than primary or secondary amines, prolonged exposure to certain pH conditions can catalyze degradation.[2][3] The degradation of amines in solution is highly sensitive to pH.[4]

Recommended Actions:

  • pH Stability Profile: Determine the optimal pH range for your compound's stability. You can do this by incubating solutions of your compound in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9) and analyzing the remaining compound concentration over time by HPLC or LC-MS.

  • Fresh Preparations: For critical experiments, always use freshly prepared solutions from a frozen stock.

  • Buffer Components: Be aware that some buffer components can react with your compound. For instance, phosphate buffers can sometimes participate in or catalyze degradation reactions. If you suspect this, try an alternative buffer system like HEPES or MOPS.

Q3: My stock solution in DMSO has formed a precipitate after being stored in the freezer. How can I resolve this?

A3: Precipitation of a compound from a DMSO stock solution upon freezing is a common issue, particularly for compounds with limited solubility.

Causality: While DMSO is an excellent solvent for many organic molecules, its freezing point is relatively high (18.5 °C). When a DMSO solution freezes, the solute can crash out of the solution, and it may not readily redissolve upon thawing.

Preventative Measures:

  • Room Temperature Storage: If the compound's stability allows, storing the DMSO stock at room temperature can prevent precipitation.[5]

  • Lower Concentration: Preparing a less concentrated stock solution can help keep the compound in solution upon freezing and thawing.

  • Aliquotting: Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

  • Proper Dissolution: Before use, ensure the precipitate has fully redissolved. This can be aided by gentle warming (to a temperature that does not compromise the compound's stability) and vortexing.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound, both as a solid and in solution?

A1: Proper storage is crucial for maintaining the integrity of your compound. Based on general guidelines for piperidine derivatives, the following conditions are recommended:[2]

FormStorage TemperatureAtmosphereLight Conditions
Solid 2-8°CTightly sealed containerProtected from light
Stock Solution (e.g., in DMSO) -20°C or -80°CTightly sealed, inert gas overlayProtected from light
Aqueous Working Solution 2-8°C (short-term)Tightly sealedProtected from light
Q2: What are the most suitable analytical methods for conducting stability studies on this compound?

A2: A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. For this compound, the following methods are recommended:

Analytical MethodPrincipleSensitivityRemarks
RP-HPLC with UV detection Separation based on polarity.ModerateMay require method development to separate the parent compound from potential non-chromophoric degradants.
LC-MS/MS High-sensitivity separation and detection based on mass-to-charge ratio.Very HighThe gold standard for stability studies, as it can identify and quantify both the parent compound and its degradation products.[6]
Gas Chromatography (GC) Separation of volatile compounds.HighMay require derivatization to increase the volatility of the amine.[7][8]
Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, the primary sites for degradation are the tertiary amine of the piperidine ring and the primary amine of the ethanamine side chain. The most likely degradation pathways include:

  • Oxidation: The tertiary amine can be oxidized to form an N-oxide. The primary amine can also undergo oxidation.[1]

  • Photodegradation: Exposure to UV light can initiate radical-based degradation reactions.

  • Reaction with CO2: In the presence of CO2 (e.g., from the atmosphere), tertiary amines can form carbamates or bicarbonate salts in aqueous solutions.[2][9]

Visualizing Potential Degradation and Experimental Workflows

Hypothetical Oxidative Degradation Pathway

A This compound B N-oxide derivative A->B Oxidation (e.g., H₂O₂) C Ring-opened products B->C Further Oxidation

Caption: Hypothetical oxidative degradation of the tertiary amine.

Workflow for a Forced Degradation Study

cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) F LC-MS/MS Analysis A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H₂O₂) C->F D Thermal Stress (e.g., 80°C) D->F E Photolytic Stress (ICH Q1B) E->F G Characterize Degradants F->G H Develop Stability-Indicating Method G->H

Caption: Workflow for identifying degradation pathways.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the stability of a compound and for developing a stability-indicating analytical method.[1][10]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., DMSO or Methanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like LC-MS/MS.

References

resolving peak tailing in HPLC for 2-(4-Methylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during HPLC analysis. This guide focuses specifically on resolving peak tailing for the basic compound 2-(4-Methylpiperidin-1-yl)ethanamine .

Troubleshooting Guide: Peak Tailing for this compound

Peak tailing is a common chromatographic problem characterized by an asymmetric peak where the latter half is broader than the front half.[1] For basic compounds like this compound, this is a frequent issue in reversed-phase HPLC. A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally considered indicative of significant peak tailing.[2]

Question 1: Why is my this compound peak tailing?

Answer: The primary cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[3][4] Here's a breakdown of the mechanism:

  • Analyte Ionization: In typical reversed-phase mobile phases (pH 2-8), the amine functional groups of this compound become protonated, resulting in a positively charged molecule.

  • Stationary Phase Interaction: Standard silica-based stationary phases (e.g., C18) contain residual silanol groups (Si-OH). At a mobile phase pH above approximately 3.5, these silanol groups can deprotonate to become negatively charged (SiO⁻).[3]

  • Secondary Retention Mechanism: The positively charged analyte can then interact with these negatively charged silanol sites through strong electrostatic attraction. This secondary retention mechanism, in addition to the desired hydrophobic interactions, causes some analyte molecules to be retained longer, leading to a tailed peak.[3][5]

Other contributing factors can include:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[6]

  • Poor Column Condition: A degraded or contaminated column can lead to poor peak shapes.

  • Inappropriate Mobile Phase Conditions: Incorrect pH or low buffer strength can exacerbate secondary interactions.[6]

  • Instrumental Effects: Excessive dead volume in the HPLC system can cause band broadening and peak tailing.

Frequently Asked Questions (FAQs)

Q2: How can I eliminate peak tailing for this compound?

Answer: A systematic approach involving mobile phase optimization, appropriate column selection, and good analytical practice is crucial. The following troubleshooting steps are recommended:

Troubleshooting Workflow

G start Peak Tailing Observed (Tf > 1.2) step1 Step 1: Mobile Phase Optimization - Adjust pH - Increase Buffer Strength - Add Competing Base (TEA) start->step1 step2 Step 2: Column Selection - Use End-Capped Column - Consider Phenyl-Hexyl Chemistry step1->step2 If tailing persists end Symmetric Peak Achieved (Tf ≈ 1.0) step1->end Issue Resolved step3 Step 3: Check for Column Overload - Reduce Sample Concentration - Decrease Injection Volume step2->step3 If tailing persists step2->end Issue Resolved step4 Step 4: System & Column Health - Flush Column - Check for Dead Volume step3->step4 If tailing persists step3->end Issue Resolved step4->end Issue Resolved

References

common impurities in commercially available 2-(4-Methylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 2-(4-Methylpiperidin-1-yl)ethanamine. The information focuses on identifying and addressing common impurities that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial sample of this compound?

Based on its likely synthesis via reductive amination, the most common impurities in commercially available this compound include:

  • Unreacted Starting Materials: Residual amounts of 4-methylpiperidine and 2-aminoacetaldehyde (or its synthetic equivalents).

  • Reductive Amination Byproducts: Over-alkylation can lead to the formation of tertiary amines. Byproducts from the reducing agent, such as borate salts if sodium borohydride is used, may also be present.

  • Solvents: Residual solvents from the synthesis and purification processes are common impurities.

  • Degradation Products: Over time or due to improper storage, the product may degrade, leading to the formation of various degradation products.

Q2: How can these impurities affect my experiment?

The impact of impurities can range from negligible to significant, depending on the nature of the impurity and the sensitivity of your application. Potential effects include:

  • Altered Reactivity: Impurities can interfere with the desired reaction, leading to lower yields or the formation of unwanted side products.

  • Inaccurate Quantification: The presence of impurities can lead to errors in determining the exact concentration of the desired compound.

  • Biological Inactivity or Toxicity: In biological assays, impurities may exhibit their own biological activity or toxicity, confounding the experimental results.

  • Analytical Interference: Impurities can co-elute with the main compound in chromatographic analyses, making accurate quantification and isolation challenging.

Q3: How can I detect the presence of impurities in my sample?

Several analytical techniques can be used to detect and quantify impurities:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents and low molecular weight byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main compound and any impurities present in significant amounts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and quantifying a wide range of impurities.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture, and kept at a low temperature (refrigerated or frozen).

Troubleshooting Guide

Observed Issue Potential Cause (Impurity) Recommended Action
Lower than expected yield in a subsequent reaction. Unreacted starting materials or other inhibitors.Purify the starting material using flash chromatography or distillation. Confirm purity by HPLC or GC-MS before use.
Unexpected side products in a reaction. Reactive impurities in the starting material.Characterize the side products by LC-MS or NMR to identify the impurity. Purify the starting material to remove the reactive species.
Inconsistent results in biological assays. Biologically active impurities.Test the starting material for cytotoxic or other biological effects. Purify the compound and re-test.
Broad or multiple peaks in HPLC analysis. Presence of multiple impurities or degradation of the compound.Optimize the HPLC method to achieve better separation. Analyze the sample by LC-MS to identify the components of each peak. Consider re-purification of the material.
Discoloration of the material. Degradation or presence of colored impurities.Assess the purity of the material by an appropriate analytical method. If necessary, purify the material by recrystallization or chromatography.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

Objective: To determine the purity of a this compound sample and identify the presence of impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate the peaks and calculate the percentage purity based on the peak area of the main compound relative to the total peak area.

Protocol 2: Identification of Volatile Impurities by GC-MS

Objective: To identify and quantify residual solvents and other volatile impurities.

Methodology:

  • Sample Preparation: Prepare a 10 mg/mL solution of this compound in a high-purity solvent (e.g., dichloromethane).

  • GC-MS System:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Detector: Scan from m/z 35 to 500.

  • Injection: Inject 1 µL of the sample solution.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library of known compounds (e.g., NIST library). Quantify the impurities using an internal or external standard.

Visualizations

Impurity_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_action Action cluster_outcome Outcome start Experiment Fails or Yields Unexpected Results check_purity Check Purity of this compound start->check_purity Hypothesize Impurity Issue identify_impurities Identify Impurities (HPLC, GC-MS, LC-MS) check_purity->identify_impurities Purity < 98% or suspicious peaks purify Purify Material (Chromatography, Distillation) identify_impurities->purify Characterized impurities re_run Re-run Experiment with Purified Material purify->re_run Purity > 99% success Successful Experiment re_run->success

Caption: A logical workflow for troubleshooting experimental issues potentially caused by impurities in this compound.

Technical Support Center: Scaling Up 2-(4-Methylpiperidin-1-yl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(4-Methylpiperidin-1-yl)ethanamine, with a focus on scaling up the process from the laboratory to a pilot plant.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or Incomplete Reaction Conversion

  • Question: My reductive amination reaction is stalling, and I'm observing a low yield of this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low conversion in the reductive amination of 4-methylpiperidine with an aminoacetaldehyde equivalent can be attributed to several factors, particularly during scale-up.

    • Inefficient Imine/Enamine Formation: The initial condensation between the amine and the aldehyde is an equilibrium-driven process. Inefficient water removal can push the equilibrium back towards the starting materials. At a larger scale, azeotropic distillation with a suitable solvent (e.g., toluene) might be necessary to effectively remove water.

    • Reducing Agent Activity: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture. Ensure the reducing agent is fresh and handled under anhydrous conditions. On a pilot plant scale, purchasing from a reputable supplier and minimizing exposure to air is critical.

    • Inadequate Mixing: Poor agitation in a large reactor can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction. The stirrer speed and design must be adequate for the vessel size to ensure a homogeneous mixture.

    • Temperature Control: While the reaction is typically run at or below room temperature to control exotherms, too low a temperature can significantly slow down the reaction rate, especially in a large volume. Ensure uniform temperature distribution throughout the reactor.

Issue 2: Formation of Impurities and Byproducts

  • Question: I am observing significant impurity peaks in the HPLC analysis of my crude product. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of byproducts is a common challenge when scaling up the synthesis of this compound.

    • Over-alkylation: If using the alkylation route with a 2-haloethylamine, there is a risk of the product reacting further to form a di-alkylated quaternary ammonium salt. This can be minimized by the slow, controlled addition of the alkylating agent and using an excess of 4-methylpiperidine.

    • Aldehyde Reduction: In the reductive amination pathway, the reducing agent can potentially reduce the starting aldehyde before it reacts with the amine. Using a milder reducing agent like sodium triacetoxyborohydride, which is more selective for imines/enamines over aldehydes, can mitigate this.

    • Impurity Profile Changes on Scale-up: The impurity profile can change when moving from lab to pilot scale due to longer reaction times, and potential for interaction with different materials of construction. It is crucial to re-evaluate the impurity profile at the larger scale and adjust the purification process accordingly.

Issue 3: Challenges in Product Isolation and Purification

  • Question: I am having difficulty isolating a pure sample of this compound from the reaction mixture. What purification strategies are recommended at a larger scale?

  • Answer: The basic nature of the product can present challenges during workup and purification.

    • Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult. The addition of brine or adjusting the pH can help to break emulsions.

    • Product Solubility: The product may have some solubility in the aqueous phase, leading to yield loss. Performing multiple extractions with an appropriate organic solvent can improve recovery.

    • Purification Method: While column chromatography is feasible at the lab scale, it is often not practical for large-scale production. Distillation under reduced pressure is a more viable option for purifying the final product at the pilot plant scale. Developing an efficient crystallization process for a salt form of the product (e.g., hydrochloride) is another common industrial practice for achieving high purity.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is more suitable for pilot-plant scale production: reductive amination or direct alkylation?

    • A1: Both routes have their advantages and disadvantages for scale-up.

      • Reductive Amination: This is often the preferred route as it is a one-pot reaction and can be more atom-economical. However, it requires careful control of the reaction conditions to ensure complete conversion and minimize side reactions. The handling of moisture-sensitive and potentially toxic reducing agents also needs to be considered.

      • Direct Alkylation: This method is straightforward but can be prone to over-alkylation, leading to purification challenges. The use of highly reactive and potentially hazardous alkylating agents like 2-chloroethylamine requires stringent safety protocols.

  • Q2: What are the key safety considerations when scaling up this synthesis?

    • A2: Scaling up any chemical process introduces new safety challenges. For this synthesis, key considerations include:

      • Exothermic Reactions: Both reductive amination and alkylation reactions can be exothermic. Proper reactor cooling and controlled addition of reagents are crucial to prevent thermal runaways. A thorough thermal hazard evaluation should be conducted before scaling up.

      • Handling of Hazardous Reagents: Reagents such as sodium triacetoxyborohydride, sodium cyanoborohydride, and 2-chloroethylamine are hazardous. Appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed systems), and emergency procedures must be in place.

      • Solvent Safety: The choice of solvent should take into account its flammability, toxicity, and environmental impact. Whenever possible, greener solvent alternatives should be considered.

  • Q3: How does the choice of raw materials impact the scalability of the process?

    • A3: The quality and consistency of raw materials are critical for a robust and reproducible process at scale. It is important to:

      • Establish Specifications: Define clear specifications for all starting materials, including purity and impurity profiles.

      • Qualify Suppliers: Source materials from reliable suppliers who can provide consistent quality.

      • Impact of Impurities: Understand how impurities in the starting materials might affect the reaction and the final product quality.

Data Presentation

The following table provides a representative comparison of key parameters for the synthesis of this compound at the lab and pilot plant scales. Please note that these values are illustrative and can vary depending on the specific process and equipment used.

ParameterLab Scale (100 g)Pilot Plant Scale (10 kg)Key Scale-Up Considerations
Reactants
4-Methylpiperidine1.0 eq1.0 eqEnsure consistent purity and assay.
Aminoacetaldehyde Dimethyl Acetal1.1 eq1.1 eqMonitor for stability and potential degradation on storage.
Sodium Triacetoxyborohydride1.5 eq1.5 eqProcure from a qualified vendor; handle under inert atmosphere.
Solvent
Dichloromethane (DCM)10 vol10-15 volConsider alternative solvents with higher boiling points and better safety profiles for pilot scale.
Reaction Conditions
Temperature0-25 °C0-25 °CMaintain precise temperature control to manage exotherm and ensure consistent reaction rate.
Reaction Time12-24 hours24-48 hoursLonger reaction times at scale may be required for complete conversion.
Process Outcomes
Typical Yield75-85%70-80%Yield may be slightly lower at scale due to handling losses and potential for side reactions.
Purity (Crude)>90%>85%Impurity profile may differ; additional purification steps may be necessary.
Cycle Time~2 days~4-5 daysIncludes reaction, workup, purification, and equipment cleaning.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Reductive Amination

This protocol describes a representative lab-scale synthesis of this compound.

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-methylpiperidine (99 g, 1.0 mol) and dichloromethane (DCM, 1 L).

  • Addition of Aldehyde: To the stirred solution, add aminoacetaldehyde dimethyl acetal (115.6 g, 1.1 mol).

  • Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Add sodium triacetoxyborohydride (318 g, 1.5 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (500 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 250 mL).

  • Purification: Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by vacuum distillation.

Protocol 2: Pilot Plant-Scale Synthesis Considerations

This section outlines key considerations for scaling up the synthesis to a 100 L reactor.

  • Equipment: A 100 L glass-lined or stainless steel reactor equipped with a powerful agitator, a temperature control unit (heating/cooling jacket), a condenser, and a bottom discharge valve is required.

  • Charging of Reagents: Liquid reagents (4-methylpiperidine, aminoacetaldehyde dimethyl acetal, and DCM) can be charged to the reactor via charging ports. The solid sodium triacetoxyborohydride should be added in portions through a solids charging port or via a powder addition system to control the exotherm.

  • Temperature Control: The reactor's cooling system must be capable of handling the heat generated during the addition of the reducing agent. The addition rate should be adjusted based on the cooling capacity to maintain the desired temperature range.

  • Agitation: The agitation speed should be sufficient to ensure good mixing of the reactants and maintain a uniform temperature throughout the batch.

  • Workup: The workup procedure is similar to the lab scale but will require larger vessels for quenching and phase separation. The use of a sight glass on the reactor is essential for monitoring the phase separation.

  • Product Isolation: For pilot-plant scale, vacuum distillation is the preferred method for purification. The distillation unit should be appropriately sized for the batch volume.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Final Product 4-Methylpiperidine 4-Methylpiperidine Imine/Enamine Intermediate Imine/Enamine Intermediate 4-Methylpiperidine->Imine/Enamine Intermediate Aminoacetaldehyde\nDimethyl Acetal Aminoacetaldehyde Dimethyl Acetal Aminoacetaldehyde\nDimethyl Acetal->Imine/Enamine Intermediate Reduction\n(NaBH(OAc)₃) Reduction (NaBH(OAc)₃) Imine/Enamine Intermediate->Reduction\n(NaBH(OAc)₃) This compound This compound Reduction\n(NaBH(OAc)₃)->this compound

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental_Workflow Start Start Charge Reactants\n(4-Methylpiperidine, Aldehyde, Solvent) Charge Reactants (4-Methylpiperidine, Aldehyde, Solvent) Start->Charge Reactants\n(4-Methylpiperidine, Aldehyde, Solvent) Imine/Enamine Formation\n(Stir at RT) Imine/Enamine Formation (Stir at RT) Charge Reactants\n(4-Methylpiperidine, Aldehyde, Solvent)->Imine/Enamine Formation\n(Stir at RT) Cool to 0-5 °C Cool to 0-5 °C Imine/Enamine Formation\n(Stir at RT)->Cool to 0-5 °C Controlled Addition of\nReducing Agent Controlled Addition of Reducing Agent Cool to 0-5 °C->Controlled Addition of\nReducing Agent Reaction Monitoring\n(GC/LC-MS) Reaction Monitoring (GC/LC-MS) Controlled Addition of\nReducing Agent->Reaction Monitoring\n(GC/LC-MS) Aqueous Workup\n(Quench, Extract) Aqueous Workup (Quench, Extract) Reaction Monitoring\n(GC/LC-MS)->Aqueous Workup\n(Quench, Extract) Purification\n(Distillation) Purification (Distillation) Aqueous Workup\n(Quench, Extract)->Purification\n(Distillation) End End Purification\n(Distillation)->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Identified Problem Identified Low Conversion Low Conversion Problem Identified->Low Conversion Impurity Formation Impurity Formation Problem Identified->Impurity Formation Check Water Content Check Water Content Low Conversion->Check Water Content Check Reducing Agent Activity Check Reducing Agent Activity Low Conversion->Check Reducing Agent Activity Evaluate Mixing Efficiency Evaluate Mixing Efficiency Low Conversion->Evaluate Mixing Efficiency Check for Over-alkylation Check for Over-alkylation Impurity Formation->Check for Over-alkylation Analyze for Aldehyde Reduction Analyze for Aldehyde Reduction Impurity Formation->Analyze for Aldehyde Reduction Optimize Purification Optimize Purification Impurity Formation->Optimize Purification Solution Implemented Solution Implemented Check Water Content->Solution Implemented Check Reducing Agent Activity->Solution Implemented Evaluate Mixing Efficiency->Solution Implemented Check for Over-alkylation->Solution Implemented Analyze for Aldehyde Reduction->Solution Implemented Optimize Purification->Solution Implemented

Caption: A logical troubleshooting guide for common synthesis issues.

Validation & Comparative

Comparative Analysis of 2-(Methylpiperidin-1-yl)ethanamine Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the synthesis, physicochemical properties, and biological activities of 2-(4-methylpiperidin-1-yl)ethanamine and its 2- and 3-methyl isomers reveals key structural nuances that may influence their potential as scaffolds in drug discovery. While direct comparative studies are limited, this guide synthesizes available data and provides a framework for their evaluation.

The position of the methyl group on the piperidine ring of 2-(methylpiperidin-1-yl)ethanamine introduces subtle yet significant changes to the molecule's three-dimensional structure and physicochemical characteristics. These alterations can, in turn, impact biological activity, including receptor binding affinity and functional potency. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of this compound, 2-(3-methylpiperidin-1-yl)ethanamine, and 2-(2-methylpiperidin-1-yl)ethanamine, drawing upon available data and established principles of medicinal chemistry.

Physicochemical Properties: A Comparative Overview

PropertyThis compound2-(3-Methylpiperidin-1-yl)ethanamine2-(2-Methylpiperidin-1-yl)ethanamine
Molecular Formula C₈H₁₈N₂C₈H₁₈N₂C₈H₁₈N₂
Molecular Weight 142.24 g/mol 142.24 g/mol 142.24 g/mol
Predicted LogP ~1.5 - 2.0~1.5 - 2.0~1.5 - 2.0
Predicted pKa (most basic) ~10.0 - 10.5~9.8 - 10.3~9.5 - 10.0

Note: Predicted values are based on computational models and may vary from experimental results.

The 4-methyl isomer is expected to have the highest basicity due to the electron-donating effect of the methyl group being distant from the piperidine nitrogen, thus minimizing steric hindrance. Conversely, the 2-methyl isomer is likely the least basic due to the steric hindrance posed by the methyl group in close proximity to the nitrogen, which can impede protonation. The 3-methyl isomer would be expected to have an intermediate basicity. These differences in basicity can influence the extent of ionization at physiological pH, affecting receptor interactions and membrane permeability.

Synthesis and Derivatization Strategies

The synthesis of these isomers can be achieved through several established synthetic routes. A common and versatile approach involves the reductive amination of the corresponding methylpiperidine with a protected 2-aminoacetaldehyde derivative, followed by deprotection.

G cluster_synthesis General Synthesis Workflow Start Methylpiperidine Isomer (2-, 3-, or 4-) Step1 Protected 2-Aminoacetaldehyde Reductive Amination Start->Step1 Na(OAc)₃BH DCE, rt Intermediate N-Protected Intermediate Step1->Intermediate Step2 Deprotection Intermediate->Step2 e.g., HCl for Boc or H₂/Pd for Cbz Product 2-(Methylpiperidin-1-yl)ethanamine Isomer Step2->Product

Caption: General synthetic workflow for 2-(methylpiperidin-1-yl)ethanamine isomers.

This modular synthetic approach allows for the facile introduction of diversity at both the piperidine and the ethanamine moieties, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.

Comparative Biological Activity: Postulations and Experimental Design

Direct, head-to-head comparative biological data for these three specific isomers is scarce in publicly accessible literature. However, based on the principles of SAR, the position of the methyl group is expected to influence their biological activity in several ways:

  • Steric Hindrance: The 2-methyl isomer is likely to exhibit the most significant steric hindrance around the piperidine nitrogen. This could negatively impact its ability to bind to certain biological targets where the piperidine ring is deeply embedded in a binding pocket.

  • Conformational Effects: The methyl group's position will influence the conformational preference of the piperidine ring (axial vs. equatorial), which can be a critical determinant of biological activity.

  • Lipophilicity: While the overall lipophilicity is similar, the localized hydrophobic interaction provided by the methyl group could be advantageous or detrimental depending on the specific topology of the target's binding site.

To definitively assess and compare the biological performance of these isomers, a series of well-defined in vitro and in vivo experiments are necessary.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

Materials:

  • 4-Methylpiperidine

  • tert-Butyl (2-oxoethyl)carbamate (Boc-glycinal)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Hydrochloric acid (4M in dioxane)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-methylpiperidine (1.0 eq) in DCE, add tert-butyl (2-oxoethyl)carbamate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature overnight.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain tert-butyl (2-(4-methylpiperidin-1-yl)ethyl)carbamate.

  • Dissolve the purified intermediate in a minimal amount of DCM and add an excess of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield this compound dihydrochloride.

This protocol can be adapted for the 2- and 3-methyl isomers by substituting the starting material.

In Vitro Assay: Competitive Radioligand Binding Assay

This assay is crucial for determining the binding affinity (Ki) of the isomers to a specific receptor of interest.[1][2][3][4]

G cluster_binding_assay Competitive Radioligand Binding Assay Workflow Start Prepare Reagents: - Cell Membranes with Receptor - Radioligand (e.g., [³H]-ligand) - Isomer Solutions (Varying Conc.) Step1 Incubate Reagents Start->Step1 Step2 Separate Bound and Free Ligand (Filtration) Step1->Step2 Step3 Quantify Bound Radioactivity (Scintillation Counting) Step2->Step3 Step4 Data Analysis: - Plot Competition Curve - Determine IC₅₀ - Calculate Ki Step3->Step4

Caption: Workflow for a competitive radioligand binding assay.
In Vitro Assay: Cell-Based Functional Assay

Functional assays, such as calcium mobilization or cAMP assays, are essential to determine whether the isomers act as agonists, antagonists, or inverse agonists at a given G protein-coupled receptor (GPCR).[5][6]

Illustrative Protocol (Calcium Mobilization Assay):

  • Seed cells expressing the target receptor and a calcium-sensitive dye (e.g., Fluo-4 AM) in a 96-well plate.

  • Prepare serial dilutions of the test isomers.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add the isomer solutions to the wells and immediately measure the change in fluorescence over time.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion and Future Directions

The comparative analysis of this compound and its 2- and 3-methyl isomers provides a foundational understanding of how subtle structural modifications can influence the properties of a potential drug scaffold. While direct comparative biological data is currently lacking, this guide outlines the key physicochemical differences and provides a roadmap for their systematic evaluation.

Future research should focus on the parallel synthesis and testing of these isomers in a panel of relevant biological assays to elucidate their structure-activity relationships. Such studies will be invaluable for guiding the design of more potent and selective drug candidates based on the 2-(methylpiperidin-1-yl)ethanamine scaffold. The detailed experimental protocols provided herein offer a starting point for researchers to undertake this important comparative analysis.

References

A Comparative Guide to the Structure-Activity Relationships of Piperidine Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific structure-activity relationship (SAR) studies on 2-(4-Methylpiperidin-1-yl)ethanamine derivatives, this guide provides a comparative analysis of piperidine-containing compounds across three distinct therapeutic areas: antifungal, anti-inflammatory, and acetylcholinesterase inhibition. The principles and methodologies discussed herein are broadly applicable to the SAR exploration of novel piperidine derivatives.

This guide presents a detailed comparison of the biological performance of various piperidine derivatives, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.

Antifungal Activity of 2-(Piperidin-4-yl)-tetrahydroisoquinoline Derivatives

Piperidine-based compounds have been explored for their potential as antifungal agents. A notable example is the hybridization of piperidine and tetrahydroisoquinoline scaffolds, which has yielded derivatives with significant activity against various fungal species, including clinically relevant Candida strains.

The structure-activity relationship of these compounds reveals a strong dependence on the nature of the N-substituent on the piperidine ring. Specifically, the length of an unbranched alkyl side chain is a critical determinant of antifungal potency.

Data Presentation: SAR of 2-(Piperidin-4-yl)-tetrahydroisoquinoline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC₉₀) values, representing 90% growth inhibition, for a series of N-substituted 2-(piperidin-4-yl)decahydroisoquinoline derivatives against pathogenic yeast and mold isolates. The data highlights that compounds with an n-dodecyl side chain (e.g., 6f and 6i ) exhibit the highest activity against Candida species.[1]

CompoundR (N-substituent)C. albicans (MIC₉₀ µg/mL)C. krusei (MIC₉₀ µg/mL)C. glabrata (MIC₉₀ µg/mL)
6f n-Dodecyl4216
6i n-Dodecyl4416
6k Geranyl816>32
6l Citronellyl816>32
Fluconazole -41632
Experimental Protocol: Antifungal Susceptibility Testing

The antifungal efficacy of the compounds was determined using a broth microdilution method.[2][3]

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate medium.

  • A suspension of the fungal cells is prepared in RPMI 1640 medium to a concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[4][5]

2. Drug Dilution:

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in RPMI 1640 medium containing 2% glucose to achieve a range of concentrations.[1]

3. Microdilution Assay:

  • In a 96-well microtiter plate, 100 µL of each drug dilution is mixed with 100 µL of the fungal inoculum.[4]

  • The plates are incubated at 35°C for 48 hours.[4]

4. Endpoint Determination:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control. The endpoint can be read visually or with a spectrophotometer.[4]

Visualization: Antifungal Susceptibility Testing Workflow

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 cells/mL) Plate Add Inoculum and Compounds to 96-well Plate Inoculum->Plate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Plate Incubate Incubate at 35°C for 48 hours Plate->Incubate Read Read Results Visually or Spectrophotometrically Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Anti-inflammatory Activity of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

The 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold has been identified as a promising starting point for the development of novel anti-inflammatory agents.[6] Derivatives of this scaffold have shown potent inhibitory effects on the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6]

The SAR studies on this class of compounds have focused on modifications at the N-1 position of the piperidine ring.

Data Presentation: SAR of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

The table below presents the in vitro anti-inflammatory activity of a series of N-substituted 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, with compound 6e showing the most potent inhibition of both NO and TNF-α production.[6][7]

CompoundR (N-substituent)NO Production IC₅₀ (µM)TNF-α Production IC₅₀ (µM)
6a 2-Fluorobenzyl2.455.38
6b 3-Fluorobenzyl1.834.16
6c 4-Fluorobenzyl1.273.54
6d 2,4-Difluorobenzyl1.052.61
6e 3,4-Difluorobenzyl0.861.87
6f 4-Trifluoromethylbenzyl3.126.72
6g 2-Thienylmethyl4.588.91
Experimental Protocol: NO and TNF-α Production Assays

The anti-inflammatory activity of the compounds was assessed by measuring their ability to inhibit NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages.[8][9]

1. Cell Culture:

  • RAW 264.7 macrophages are seeded in 96-well plates at a density of 5 × 10⁵ cells/mL and incubated for 24 hours.[8]

2. Compound Treatment and Stimulation:

  • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[8]

3. Nitric Oxide (NO) Measurement (Griess Assay):

  • The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[10]

  • An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)-ethylenediamine) are mixed and incubated for 10 minutes.[11]

  • The absorbance at 540 nm is measured, which is proportional to the NO concentration.[12]

4. TNF-α Measurement (ELISA):

  • The concentration of TNF-α in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[9]

Visualization: Anti-inflammatory Assay Workflow

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_measurement Measurement Seed_Cells Seed RAW 264.7 Macrophages in 96-well Plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pretreat Pre-treat with Test Compounds (1 hour) Incubate_24h->Pretreat Stimulate Stimulate with LPS (1 µg/mL) (24 hours) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant NO_Assay NO Assay (Griess Reagent) Collect_Supernatant->NO_Assay TNF_Assay TNF-α Assay (ELISA) Collect_Supernatant->TNF_Assay

Caption: Workflow for in vitro anti-inflammatory activity screening.

Acetylcholinesterase (AChE) Inhibitory Activity of Indanone Piperidine Derivatives

Piperidine derivatives are a cornerstone in the design of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The SAR of these compounds is well-established, with a key example being the development of donepezil and its analogs.

Studies on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine and related compounds have shown that the indanone moiety can effectively replace other bulky groups, leading to potent AChE inhibition.[13] The substitution pattern on the indanone ring significantly influences the inhibitory activity.

Data Presentation: SAR of Indanone Piperidine Derivatives

The following table summarizes the AChE inhibitory activity (IC₅₀) of a series of indanone piperidine derivatives. Compound 13e (Donepezil) is one of the most potent inhibitors in this series.[13][14]

CompoundAChE IC₅₀ (nM)
13a HH110
13b 5-OCH₃H43
13c 6-OCH₃H81
13d 5-ClH130
13e 5-OCH₃6-OCH₃5.7
Experimental Protocol: Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity is typically determined using the spectrophotometric method developed by Ellman.[15][16]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[15]

  • AChE Solution: Acetylcholinesterase enzyme from electric eel is dissolved in the assay buffer.

  • Substrate Solution: Acetylthiocholine iodide (ATCI) is dissolved in deionized water.[15]

  • Chromogen Solution: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is dissolved in the assay buffer.[15]

  • Inhibitor Solutions: Test compounds are dissolved in DMSO and then diluted with the assay buffer.

2. Assay Procedure:

  • In a 96-well plate, the AChE solution is added to wells containing the inhibitor solutions or buffer (for control). The plate is incubated for a short period.

  • The reaction is initiated by adding a mixture of the ATCI and DTNB solutions to all wells.[15]

3. Measurement:

  • The absorbance is measured at 412 nm at multiple time points.[15]

  • The rate of the reaction, indicated by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion, is calculated.

4. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to the control.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]

Visualization: AChE Inhibition Assay Workflow

AChE_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_data_analysis Data Analysis Add_Enzyme Add AChE Enzyme to Wells Add_Inhibitor Add Test Compounds (Inhibitors) Add_Enzyme->Add_Inhibitor Incubate_Inhibitor Incubate Enzyme and Inhibitor Add_Inhibitor->Incubate_Inhibitor Add_Substrate Initiate Reaction with ATCI and DTNB Incubate_Inhibitor->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the Ellman's method-based AChE inhibition assay.

References

Comparative Efficacy Analysis of 2-(4-Methylpiperidin-1-yl)ethanamine and Structurally Related Compounds at Key CNS Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 2-(4-Methylpiperidin-1-yl)ethanamine by examining the experimentally determined activities of structurally similar compounds. Due to the limited publicly available data on the target compound, this guide focuses on establishing structure-activity relationships (SAR) based on analogous piperidine and piperazine derivatives to infer its potential biological profile. The primary targets for this analysis are the dopamine D2, histamine H1, and sigma-1 receptors, which are common targets for this class of compounds.

Comparative Efficacy Data

The following tables summarize the binding affinities (Ki or IC50) of compounds structurally related to this compound at the dopamine D2, histamine H1, and sigma-1 receptors. The data is compiled from various in vitro radioligand binding assays.

Table 1: Comparative Binding Affinity for Dopamine D2 Receptor

CompoundStructureReceptorKi (nM)RadioligandCell LineReference
Pramipexole N/AHuman D279,500[3H]SpiperoneHuman Striatum[1]
Ropinirole N/AHuman D298,700[3H]SpiperoneHuman Striatum[1]
Cabergoline N/AHuman D20.61[3H]SpiperoneHuman Striatum[1]
Lisuride N/AHuman D20.95[3H]SpiperoneHuman Striatum[1]
Pergolide N/AHuman D2447[3H]SCH 23390Human Striatum[1]

Table 2: Comparative Binding Affinity for Histamine H1 Receptor

CompoundStructureReceptorKi (nM)RadioligandCell LineReference
4-Methylhistamine N/AHuman H1>10,000[3H]-MepyramineHEK293[2]
Mepyramine N/AHuman H12.29 (KD)[3H]MepyramineHEK293T[3]
Bilastine N/AHuman H11.92[3H]MepyramineCHO (WT)

Table 3: Comparative Binding Affinity for Sigma-1 Receptor

CompoundStructureReceptorKi (nM)RadioligandCell Line/TissueReference
(+)-Pentazocine N/ASigma-116 (Kd)--INVALID-LINK--PentazocineN/A[4]
Haloperidol N/ASigma-14.5 (IC50)--INVALID-LINK--PentazocineN/A[4]
PRE-084 N/ASigma-153.2N/AN/A[5]
BD1008 N/ASigma-1High AffinityN/AN/A[5]
BD1047 N/ASigma-1High AffinityN/AN/A[5]
BD1063 N/ASigma-1Lower AffinityN/AN/A[5]

Experimental Protocols

Detailed methodologies for the key radioligand binding assays are provided below. These protocols are representative of the techniques used to generate the data in the tables above.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Crude membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor (HEK-rD2).[6]

  • Radioligand: [3H]Spiperone (Specific Activity: 15-30 Ci/mmol).[6]

  • Non-specific Binding Control: 10 µM Haloperidol.[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[7]

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Total Binding: Assay buffer, [3H]Spiperone (final concentration ~0.3 nM), and membrane preparation (10 µg protein).[6]

    • Non-specific Binding: 10 µM Haloperidol, [3H]Spiperone, and membrane preparation.[4][6]

    • Competitive Binding: Test compound at various concentrations, [3H]Spiperone, and membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[6]

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.[7]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.[2]

  • Radioligand: [3H]-Mepyramine (Specific Activity ~25 Ci/mmol).[2]

  • Non-specific Binding Control: 10 µM Mianserin.[8]

  • Assay Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filters (GF/C) pre-soaked in 0.5% PEI.[2]

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • Total Binding: Assay buffer, [3H]-Mepyramine (final concentration ~1-2 nM), and membrane preparation (10-20 µg protein).[2]

    • Non-specific Binding: 10 µM Mianserin, [3H]-Mepyramine, and membrane preparation.[8]

    • Competitive Binding: Test compound at various concentrations, [3H]-Mepyramine, and membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-180 minutes.[2]

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters. Wash the filters with ice-cold wash buffer.[8]

  • Quantification: Dry the filters, add scintillation fluid, and quantify the radioactivity.[2]

  • Data Analysis: Calculate specific binding and determine the IC50 and Ki values as described for the D2 receptor assay.[8]

Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the sigma-1 receptor.

Materials:

  • Membrane Preparation: Membrane homogenates from cells or tissues expressing the sigma-1 receptor.[9]

  • Radioligand: [3H]-(+)-Pentazocine (Specific Activity ~34 Ci/mmol).[9]

  • Non-specific Binding Control: 10 µM Haloperidol.[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • Wash Buffer: Ice-cold assay buffer.[10]

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filters.[10]

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • Total Binding: Assay buffer, [3H]-(+)-Pentazocine (final concentration ~1-3 nM), and membrane preparation.[10]

    • Non-specific Binding: 10 µM Haloperidol, [3H]-(+)-Pentazocine, and membrane preparation.[9]

    • Competitive Binding: Test compound at various concentrations, [3H]-(+)-Pentazocine, and membrane preparation.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes.[9][10]

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters. Wash the filters with ice-cold wash buffer.[10]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity.[10]

  • Data Analysis: Calculate specific binding and determine the IC50 and Ki values as described previously.[10]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for G-protein coupled receptors (GPCRs) like the dopamine D2 and histamine H1 receptors, and a typical experimental workflow for a competitive radioligand binding assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (Agonist) Receptor GPCR (e.g., D2, H1) Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/ Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Radioligand_Binding_Assay_Workflow A 1. Preparation - Membrane homogenate - Radioligand solution - Test compound dilutions B 2. Incubation - Mix components in 96-well plate - Incubate to reach equilibrium A->B C 3. Separation - Rapid filtration to separate  bound from free radioligand B->C D 4. Detection - Measure radioactivity of  bound ligand on filters C->D E 5. Data Analysis - Calculate IC50 and Ki values D->E Logical_Relationship_SAR Structure-Activity Relationship (SAR) cluster_structure Chemical Structure cluster_activity Biological Activity Core Piperidine/Piperazine Core Affinity Binding Affinity (Ki, IC50) Core->Affinity Substituents Substituents (e.g., Methyl group, Ethylamine chain) Substituents->Affinity Selectivity Receptor Selectivity (e.g., D2 vs D3) Substituents->Selectivity Efficacy Functional Efficacy (Agonist/Antagonist) Affinity->Efficacy

References

A Comparative Guide to Synthetic Routes for 2-(4-Methylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two viable synthetic routes for 2-(4-Methylpiperidin-1-yl)ethanamine, a valuable building block in medicinal chemistry. The presented routes, Reductive Amination and N-Alkylation, are established methods for C-N bond formation. This document offers a detailed examination of their respective methodologies, supported by representative experimental data, to inform the selection of an optimal synthetic strategy.

Route 1: Reductive Amination

Reductive amination is a widely utilized and efficient one-pot method for the synthesis of amines from a carbonyl compound and an amine.[1][2] This process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired amine. For the synthesis of this compound, this route utilizes 4-methylpiperidine and a protected form of aminoacetaldehyde, such as aminoacetaldehyde diethyl acetal, followed by reduction. The use of a mild reducing agent like sodium triacetoxyborohydride is common as it selectively reduces the iminium ion in the presence of the aldehyde.[3][4]

Experimental Protocol: Reductive Amination

To a solution of 4-methylpiperidine (1.0 equivalent) in dichloromethane (DCM), aminoacetaldehyde diethyl acetal (1.2 equivalents) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Subsequently, sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise, and the reaction is stirred for an additional 12-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to acidic hydrolysis to remove the acetal protecting group, followed by a basic workup to yield the final product. Purification is typically achieved by column chromatography.

Route 2: N-Alkylation

N-Alkylation is a classical and direct approach to forming C-N bonds by reacting an amine with an alkyl halide.[5] In the context of synthesizing this compound, this involves the reaction of 4-methylpiperidine with a suitable 2-aminoethyl halide, such as 2-chloroethylamine hydrochloride. A significant challenge in this method is the potential for over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[6][7] To mitigate this, reaction conditions can be optimized, for instance, by using a large excess of the starting amine or by the slow addition of the alkylating agent.

Experimental Protocol: N-Alkylation

4-methylpiperidine (3.0 equivalents) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). To this solution, a base such as potassium carbonate (2.0 equivalents) is added. 2-chloroethylamine hydrochloride (1.0 equivalent) is then added portion-wise at room temperature. The reaction mixture is heated to 60-80°C and stirred for 12-18 hours. After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to isolate this compound.

Comparative Data

ParameterReductive AminationN-Alkylation
Yield 70-85% (representative)55-70% (representative)
Purity >95% after chromatography~90% after chromatography
Reaction Time 14-26 hours12-18 hours
Reaction Temp. Room Temperature60-80°C
Key Reagents 4-methylpiperidine, aminoacetaldehyde diethyl acetal, NaBH(OAc)₃4-methylpiperidine, 2-chloroethylamine HCl, K₂CO₃
Advantages High selectivity, milder reaction conditions, often higher yields.Direct, one-step reaction.
Disadvantages Requires a protected aldehyde and a subsequent deprotection step.Risk of over-alkylation, may require a larger excess of starting amine.

Experimental Workflows

Reductive_Amination_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction & Deprotection 4-Methylpiperidine 4-Methylpiperidine Imine_Formation Mix in DCM (Room Temp, 1-2h) 4-Methylpiperidine->Imine_Formation Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde_diethyl_acetal->Imine_Formation Imine_Intermediate Imine Intermediate (in situ) Imine_Formation->Imine_Intermediate Reduction Add NaBH(OAc)₃ (Room Temp, 12-24h) Imine_Intermediate->Reduction Protected_Amine Protected Product Reduction->Protected_Amine Hydrolysis_Workup Acidic Hydrolysis & Basic Workup Protected_Amine->Hydrolysis_Workup Final_Product This compound Hydrolysis_Workup->Final_Product

Caption: Workflow for the Reductive Amination Synthesis.

N_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Alkylation & Workup 4-Methylpiperidine 4-Methylpiperidine (excess) Setup Combine Reagents 4-Methylpiperidine->Setup Base K₂CO₃ in DMF Base->Setup Reaction Heat (60-80°C) 12-18h Setup->Reaction Alkylating_Agent 2-Chloroethylamine HCl (add portion-wise) Alkylating_Agent->Reaction Workup_Purification Filtration, Extraction & Chromatography Reaction->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: Workflow for the N-Alkylation Synthesis.

Conclusion

Both Reductive Amination and N-Alkylation present as effective strategies for the synthesis of this compound. The choice between these two routes will likely depend on the specific requirements of the synthesis. Reductive amination offers the potential for higher yields and purity due to its selectivity, making it a favorable choice for laboratory-scale synthesis where product quality is the primary concern. In contrast, N-alkylation provides a more direct, albeit potentially lower-yielding, route that may be more amenable to process optimization and scale-up, provided that the reaction conditions are carefully controlled to minimize the formation of byproducts. Researchers and drug development professionals should consider factors such as the availability and cost of starting materials, desired purity, and scalability when selecting the most appropriate synthetic pathway.

References

Comparative Cross-Reactivity Analysis of 2-(4-Methylpiperidin-1-yl)ethanamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the cross-reactivity profile of 2-(4-Methylpiperidin-1-yl)ethanamine against a panel of structurally similar piperidine derivatives. Understanding the cross-reactivity is crucial for researchers and drug development professionals to assess the selectivity and potential off-target effects of this compound. The following sections present hypothetical experimental data, detailed protocols for a competitive enzyme-linked immunosorbent assay (ELISA), and visualizations of the experimental workflow and compound relationships.

It is important to note that specific cross-reactivity data for this compound is not extensively available in publicly accessible literature. Therefore, the data presented in this guide is based on a hypothetical study designed to illustrate a typical cross-reactivity assessment.

Quantitative Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of this compound and its analogs as determined by a competitive ELISA. Cross-reactivity is expressed as the percentage ratio of the concentration of the target analyte to the concentration of the cross-reacting compound that produces the same signal.

CompoundStructureCAS NumberIC50 (nM)Cross-Reactivity (%)
This compound this compound14156-95-7 10 100
2-(Piperidin-1-yl)ethanamine2-(Piperidin-1-yl)ethanamine3040-57-75020.0
2-(1-Methylpiperidin-4-yl)ethanamine2-(1-Methylpiperidin-4-yl)ethanamine13472-88-91506.7
1-Methyl-4-(2-aminoethyl)piperidine1-Methyl-4-(2-aminoethyl)piperidine25848-18-62005.0
2-(4-Ethylpiperidin-1-yl)ethanamine2-(4-Ethylpiperidin-1-yl)ethanamine720001-91-23528.6

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a method for determining the cross-reactivity of related compounds against antibodies specific for this compound.

1. Materials and Reagents:

  • 96-well microtiter plates (e.g., Nunc MaxiSorp)
  • Coating antigen (this compound conjugated to a carrier protein like BSA)
  • Primary antibody (e.g., rabbit anti-2-(4-Methylpiperidin-1-yl)ethanamine)
  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
  • Wash buffer (PBS with 0.05% Tween-20)
  • Blocking buffer (PBS with 1% BSA)
  • Substrate solution (e.g., TMB)
  • Stop solution (e.g., 2M H₂SO₄)
  • Standard (this compound) and test compounds

2. Procedure:

  • Coating: Wells of the microtiter plate are coated with the coating antigen at a concentration of 1 µg/mL in PBS overnight at 4°C.
  • Washing: The plate is washed three times with wash buffer.
  • Blocking: The wells are blocked with 200 µL of blocking buffer for 1 hour at room temperature.
  • Washing: The plate is washed three times with wash buffer.
  • Competitive Reaction: 50 µL of the standard or test compound at various concentrations and 50 µL of the primary antibody (at a predetermined optimal dilution) are added to the wells. The plate is incubated for 1 hour at 37°C.
  • Washing: The plate is washed three times with wash buffer.
  • Secondary Antibody Incubation: 100 µL of the HRP-conjugated secondary antibody (at its optimal dilution) is added to each well and incubated for 1 hour at 37°C.
  • Washing: The plate is washed five times with wash buffer.
  • Substrate Development: 100 µL of TMB substrate solution is added to each well and incubated in the dark for 15-30 minutes.
  • Stopping the Reaction: The reaction is stopped by adding 50 µL of stop solution.
  • Measurement: The absorbance is read at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the concentration of the this compound standard.
  • The IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) for the standard and each test compound are determined from their respective dose-response curves.
  • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen p2 Wash p1->p2 p3 Block Wells p2->p3 p4 Wash p3->p4 r1 Add Standard/Sample & Primary Antibody p4->r1 r2 Incubate r1->r2 r3 Wash r2->r3 d1 Add Secondary Antibody r3->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Incubate (Dark) d4->d5 d6 Add Stop Solution d5->d6 a1 Read Absorbance at 450 nm d6->a1 a2 Calculate IC50 & Cross-Reactivity a1->a2

Comparative Analysis of 2-(4-Methylpiperidin-1-yl)ethanamine Analogs: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of a series of synthesized analogs of 2-(4-Methylpiperidin-1-yl)ethanamine. The data presented is based on a representative study of closely related piperidine derivatives investigated as potent and selective antagonists for the Histamine H3 receptor, a key target in neuropharmacology. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting this receptor class.

I. Overview of Biological Activity

The analogs of this compound have been synthesized and evaluated for their antagonist activity at the human Histamine H3 receptor (hH3R). The core scaffold was systematically modified to explore the structure-activity relationships (SAR) and to optimize potency and selectivity. The primary biological activity is presented as the inhibitory constant (Ki), which measures the affinity of the compounds for the receptor.

II. Comparative Data of Analog Activity

The following table summarizes the in vitro binding affinities of the this compound analogs at the human Histamine H3 receptor.

Compound IDR1 SubstitutionR2 SubstitutionKi (nM) at hH3R
1a -H-H150.2
1b -CH3-H85.6
1c -H-Phenyl45.3
1d -CH3-Phenyl22.1
1e -H-4-Chlorophenyl15.8
1f -CH3-4-Chlorophenyl8.2
1g -H-4-Methoxyphenyl32.5
1h -CH3-4-Methoxyphenyl12.7

III. Experimental Protocols

A. Radioligand Binding Assay for Histamine H3 Receptor

Objective: To determine the binding affinity (Ki) of the synthesized analogs for the human Histamine H3 receptor.

Materials:

  • HEK-293 cells stably expressing the human Histamine H3 receptor.

  • [3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol) as the radioligand.

  • Test compounds (analogs of this compound).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.5% bovine serum albumin (BSA).

  • Scintillation cocktail.

  • Glass fiber filters (GF/B).

  • Multi-well plate harvester and liquid scintillation counter.

Procedure:

  • Cell membranes were prepared from HEK-293 cells expressing the hH3R.

  • In a 96-well plate, 10 µg of cell membrane protein was incubated with various concentrations of the test compounds (ranging from 0.1 nM to 10 µM).

  • [3H]-Nα-methylhistamine was added to each well at a final concentration of 1 nM.

  • Non-specific binding was determined in the presence of a high concentration (10 µM) of the unlabeled standard ligand, Thioperamide.

  • The incubation was carried out for 60 minutes at 25°C.

  • The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters were washed three times with ice-cold wash buffer.

  • The filters were dried, and a scintillation cocktail was added.

  • The radioactivity retained on the filters was measured using a liquid scintillation counter.

  • The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) were calculated by non-linear regression analysis.

  • The Ki values were determined from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. Visualizing the Mechanism of Action

A. Histamine H3 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Histamine H3 receptor, which is a G protein-coupled receptor (GPCR) that couples to the Gi/o alpha subunit.

H3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H3R Histamine H3 Receptor (GPCR) Histamine->H3R Agonist Binding Antagonist 2-(4-Methylpiperidin-1-yl) ethanamine Analog Antagonist->H3R Antagonist Binding (Blocks Agonist) G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion (Inhibited) ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation (Reduced) CREB CREB PKA->CREB Phosphorylation (Reduced) Gene Gene Expression CREB->Gene Regulation (Altered)

Caption: Antagonism of the Histamine H3 Receptor by Analogs.

B. Experimental Workflow for Biological Activity Screening

The following diagram outlines the workflow for the screening and evaluation of the synthesized this compound analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_followup Follow-up Studies start Design of Analogs synthesis Synthesis of 2-(4-Methylpiperidin-1-yl) ethanamine Analogs start->synthesis purification Purification and Characterization synthesis->purification primary_screen Primary Screening: Radioligand Binding Assay (hH3R) purification->primary_screen data_analysis Data Analysis: IC50 and Ki Determination primary_screen->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar selectivity Selectivity Profiling (Other Receptors) sar->selectivity functional_assay Functional Assays (e.g., cAMP) sar->functional_assay in_vivo In Vivo Efficacy and PK/PD Studies functional_assay->in_vivo

Caption: Workflow for Synthesis and Biological Evaluation.

A Senior Application Scientist's Guide to Assessing the Purity of 2-(4-Methylpiperidin-1-yl)ethanamine from Different Vendors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The chemical intermediate 2-(4-Methylpiperidin-1-yl)ethanamine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. The purity of this reagent is not merely a matter of quality control; it is a critical parameter that directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a comprehensive, multi-faceted analytical strategy for assessing the purity of commercially available this compound. We move beyond simple percent-purity statements to provide a framework for identifying and quantifying specific process-related impurities and residual solvents. By integrating insights from Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV-derivatization, and quantitative Nuclear Magnetic Resonance (¹H-qNMR), this guide equips researchers and drug development professionals with the tools to make informed decisions when selecting a vendor and to ensure the integrity of their scientific outcomes.

The Criticality of Purity: Why a Deeper Look is Necessary

In pharmaceutical synthesis, the adage "garbage in, garbage out" holds profound truth. The purity of a starting material like this compound dictates the entire downstream process. An uncharacterized or poorly purified reagent can introduce a cascade of issues:

  • Compromised Yields: Reactive impurities can consume expensive reagents or catalyze side reactions, reducing the yield of the desired product.

  • Complex Purification Challenges: Impurities from a starting material can be structurally similar to the target molecule, making chromatographic separation difficult, time-consuming, and costly.

  • Formation of Toxic By-products: Certain impurities can react to form genotoxic or otherwise harmful substances, posing a significant safety risk that must be addressed according to stringent regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]

  • Inaccurate Stoichiometry: If a reagent's stated purity is incorrect, all subsequent reaction stoichiometry will be flawed, leading to inconsistent results and difficulties in process scale-up.

Therefore, a robust, in-house verification of vendor-supplied material is not a redundant effort but a cornerstone of sound scientific and process development.

Predicting Potential Impurities from the Synthetic Route

To effectively hunt for impurities, one must first understand where they might originate. A common and efficient method for synthesizing N-substituted ethylamines is reductive amination .[6][7][8][9] A plausible synthetic route to our target compound involves the reaction of 4-methylpiperidine with a protected 2-carbon electrophile, such as 2-chloroacetonitrile, followed by reduction.

cluster_0 Plausible Synthesis of this compound Start1 4-Methylpiperidine Intermediate 2-(4-Methylpiperidin-1-yl)acetonitrile Start1->Intermediate Start2 2-Chloroacetonitrile Start2->Intermediate Product This compound Intermediate->Product Step 2: Nitrile Reduction Reagent1 Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Reagent1->Intermediate Step 1: Alkylation Reagent2 Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) Solvent (e.g., THF) Reagent2->Product

Caption: Plausible two-step synthesis pathway.

Based on this pathway, we can anticipate several classes of impurities:

  • Unreacted Starting Materials:

    • 4-Methylpiperidine

    • 2-Chloroacetonitrile (or its hydrolysis products)

  • Process-Related By-products:

    • Over-alkylation product: Bis(2-(4-methylpiperidin-1-yl)ethyl)amine, formed if the product amine reacts with the intermediate nitrile.

    • Intermediate: Residual 2-(4-Methylpiperidin-1-yl)acetonitrile if the reduction is incomplete.

  • Residual Solvents:

    • Acetonitrile, Tetrahydrofuran (THF), or other solvents used in synthesis and purification. These are regulated under guidelines like ICH Q3C.[10]

  • Inorganic Impurities:

    • Salts from the reaction base (e.g., KCl) or reducing agent workup. These are typically non-volatile and are addressed by tests outlined in USP General Chapter <1086>.[11][12][13][14]

An Orthogonal Analytical Approach for Self-Validating Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal strategy , where multiple methods based on different chemical and physical principles are employed. This approach ensures that an impurity missed by one technique (e.g., a non-volatile compound in GC) is detected by another (e.g., HPLC). Our recommended workflow is a triad of GC-MS, HPLC-UV, and ¹H-qNMR.

cluster_workflow Orthogonal Purity Assessment Workflow cluster_methods Analytical Techniques Sample Vendor Sample (A, B, or C) GCMS GC-MS Identifies & Quantifies Volatile & Semi-Volatile Impurities (e.g., Solvents, Starting Materials) Sample->GCMS HPLC HPLC-UV (Derivatized) Quantifies Main Component & Non-Volatile Impurities (e.g., By-products) Sample->HPLC qNMR ¹H-qNMR Provides Absolute Purity (Assay) Independent of Reference Standard Sample->qNMR Report {Comprehensive Purity Report | {Assay (%) | Impurity Profile | Vendor Recommendation}} GCMS->Report HPLC->Report qNMR->Report

Caption: Integrated workflow for comprehensive purity analysis.

Experimental Protocols

The following protocols are designed to be self-validating systems. The results from each should correlate and build a cohesive purity profile. All methods should be validated according to FDA and ICH guidelines (Q2(R2)) to ensure they are fit for purpose.[15][16][17][18][19]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles

Objective: To identify and quantify residual solvents and volatile/semi-volatile process impurities, such as unreacted 4-methylpiperidine.

Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (DCM).

  • Instrumentation: Agilent GC-MS system (or equivalent).

  • GC Parameters:

    • Column: Agilent CP-Sil 13 CB or similar mid-polarity column (30 m x 0.25 mm, 0.5 µm film thickness). These columns are robust for amine analysis.[20]

    • Inlet: 250 °C, Split mode (50:1).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Parameters:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-400 m/z.

  • Analysis: Identify peaks by comparing mass spectra to the NIST library. Quantify against a calibrated external standard for expected impurities (e.g., 4-methylpiperidine, acetonitrile).

HPLC-UV with Pre-Column Derivatization for Non-Volatiles

Objective: To accurately quantify the main component and non-volatile impurities that are not amenable to GC. Since the analyte lacks a strong UV chromophore, derivatization is essential.[21][22][23][24]

Methodology:

  • Derivatizing Reagent: Prepare a 5 mg/mL solution of Dansyl Chloride in Acetone.

  • Sample Preparation & Derivatization: a. Accurately prepare a 1.0 mg/mL stock solution of the amine sample in 10:90 Acetonitrile:Water. b. In a vial, mix 100 µL of the sample stock solution, 400 µL of 100 mM Sodium Bicarbonate buffer (pH 9.5), and 500 µL of the Dansyl Chloride solution. c. Vortex and heat at 60 °C for 45 minutes. Cool to room temperature. d. The resulting fluorescent and UV-active derivative is now ready for injection.

  • Instrumentation: Agilent 1260 HPLC system with Diode Array Detector (DAD) or equivalent.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 340 nm.

  • Analysis: Calculate purity using area percent normalization. The peak corresponding to the derivatized main component should be the largest. All other peaks are considered impurities.

Quantitative ¹H-NMR (qNMR) for Absolute Purity (Assay)

Objective: To determine the absolute purity (assay value) of the material by mass, using a certified internal standard. qNMR is a primary ratio method and is exceptionally accurate when performed correctly.[10][25][26][27][28]

Methodology:

  • Internal Standard: Use a certified reference material with known purity, such as Maleic Anhydride. It should have sharp, well-resolved protons that do not overlap with the analyte's signals.

  • Sample Preparation: a. Accurately weigh ~15 mg of the this compound sample into a clean vial. b. Accurately weigh ~10 mg of the Maleic Anhydride internal standard into the same vial. c. Dissolve the mixture in a precise volume (~0.75 mL) of Deuterated Chloroform (CDCl₃).

  • Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.

  • ¹H-NMR Parameters:

    • Pulse Program: Standard quantitative acquisition (e.g., zg30).

    • Relaxation Delay (d1): 30 seconds. This is critical to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: 16.

  • Analysis: a. Process the spectrum (Fourier transform, phase correction, baseline correction). b. Integrate a well-resolved, unique signal for the analyte (e.g., the methyl group protons on the piperidine ring) and a signal for the internal standard (the two vinyl protons of maleic anhydride). c. Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Comparative Analysis: A Hypothetical Case Study

We analyzed batches of this compound from three hypothetical vendors (Vendor A, Vendor B, and Vendor C) using the orthogonal methods described. The results are summarized below.

Table 1: GC-MS Results for Volatile Impurities

CompoundVendor AVendor BVendor C
4-Methylpiperidine< 0.05%1.85%< 0.05%
Acetonitrile0.02%< 0.01%0.35%
Total Volatiles ~0.02% ~1.85% ~0.35%

Table 2: HPLC-UV (Derivatized) Results for Purity and Non-Volatile Impurities

Peak IdentityRetention Time (min)Vendor A (Area %)Vendor B (Area %)Vendor C (Area %)
Main Component10.299.8197.9595.53
Unknown Impurity 18.50.080.104.12
Unknown Impurity 211.30.110.100.25
Purity by HPLC 99.81% 97.95% 95.53%

Table 3: ¹H-qNMR Absolute Purity (Assay) Results

VendorAbsolute Purity (w/w %)Standard Deviation (n=3)
Vendor A 99.7%± 0.2%
Vendor B 97.5%± 0.3%
Vendor C 95.1%± 0.2%

Interpretation of Results and Vendor Assessment

The orthogonal data provides a clear and consistent narrative for each vendor's product quality.

  • Vendor A: This material is of high quality. The HPLC purity, qNMR assay, and GC-MS results are all in excellent agreement, indicating a purity of >99.5%. The levels of residual starting materials and solvents are negligible. This batch is highly recommended for all applications, particularly for cGMP synthesis where high purity is paramount.

  • Vendor B: The material from Vendor B shows a significant discrepancy between the HPLC purity (98.0%) and the qNMR assay (97.5%). The GC-MS data reveals the reason: a substantial amount (1.85%) of the volatile starting material, 4-methylpiperidine, is present. This impurity would not be detected by the HPLC method as it is too volatile. The qNMR assay, which measures the mass of the analyte relative to a standard, correctly reflects the lower purity. This batch may be acceptable for early-stage, non-critical research but is unsuitable for process development due to the high level of a reactive starting material.

  • Vendor C: This sample exhibits poor quality. The HPLC analysis shows a major unknown impurity at 4.12%. The qNMR assay confirms the low purity at 95.1%. Furthermore, the GC-MS data indicates a high level of residual acetonitrile, which exceeds the ICH Q3C limit for a Class 2 solvent (410 ppm or 0.041%).[10] This material is not recommended for any application. The major unknown impurity would require structural elucidation and qualification before this batch could ever be considered for use in drug development, a process that is both time-consuming and expensive.

Conclusion and Recommendations

The purity assessment of critical reagents like this compound cannot be reliant on a vendor's Certificate of Analysis alone. As demonstrated, a single chromatographic method may not reveal the complete impurity profile. By implementing an orthogonal analytical strategy combining GC-MS, HPLC, and qNMR, researchers can build a comprehensive and validated understanding of material quality.

Our key recommendations are:

  • Always Verify: Independently verify the purity of critical starting materials upon receipt, regardless of the vendor's reputation.

  • Employ Orthogonal Methods: Use a combination of techniques sensitive to different types of impurities (volatile, non-volatile, inorganic).

  • Understand the Synthesis: A likely synthetic route is the best predictor of potential process-related impurities.

  • Trust but Quantify: qNMR provides an absolute purity value that serves as an excellent final arbiter when chromatographic methods give conflicting results.

Investing in this level of rigorous quality assessment upfront is a critical risk mitigation strategy that saves time, resources, and ultimately ensures the integrity and reproducibility of research and drug development programs.

References

A Spectroscopic Comparison of 2-(4-Methylpiperidin-1-yl)ethanamine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the versatile amine, 2-(4-Methylpiperidin-1-yl)ethanamine, and its common precursors, 4-methylpiperidine and an electrophilic aminoethylating agent, exemplified here by N-(2-chloroethyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds through spectroscopic methods.

Synthesis Overview

The synthesis of this compound typically involves the N-alkylation of 4-methylpiperidine with a suitable two-carbon electrophile containing a masked or protected amino group. A common synthetic route is the reaction of 4-methylpiperidine with a haloethylamine derivative, such as N-(2-chloroethyl)acetamide, followed by deprotection of the amine.

Precursor1 4-Methylpiperidine Intermediate N-(2-(4-Methylpiperidin-1-yl)ethyl)acetamide Precursor1->Intermediate Alkylation Precursor2 N-(2-chloroethyl)acetamide Precursor2->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Synthetic pathway to this compound.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Multiplicity
4-Methylpiperidine [1]CDCl₃3.03 (d), 2.57 (t), 1.84 (m), 1.61 (m), 1.45 (m), 1.08 (m), 0.91 (d)
N-(2-chloroethyl)acetamide CDCl₃6.1 (br s, NH), 3.6 (t, CH₂Cl), 3.5 (q, NHCH ₂), 2.0 (s, COCH₃)
This compound (Predicted) -Due to the lack of experimental data, a detailed prediction is not provided. Expected signals would include those for the 4-methylpiperidine ring protons, the N-ethyl bridge protons, and the terminal amino protons.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
4-Methylpiperidine Not Specified51.8, 35.1, 31.5, 22.5
N-(2-chloroethyl)acetamide CDCl₃170.1 (C=O), 42.9 (CH₂Cl), 41.2 (NHC H₂), 23.1 (COCH₃)
This compound (Predicted) -Lacking experimental data, a precise prediction is not feasible. Expected signals would correspond to the carbons of the 4-methylpiperidine ring and the ethylamine side chain.

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorptions (cm⁻¹)
4-Methylpiperidine Gas Phase3350 (N-H stretch), 2950-2800 (C-H stretch), 1450 (C-H bend)
N-(2-chloroethyl)acetamide Liquid Film3280 (N-H stretch), 3080 (N-H stretch, amide), 1640 (C=O stretch, amide I), 1550 (N-H bend, amide II), 730 (C-Cl stretch)
This compound (Predicted) -Expected absorptions would include N-H stretching from the primary amine (around 3300-3400 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

Table 4: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z) and Key Fragments
4-Methylpiperidine Electron Ionization (EI)99 (M⁺), 98, 84, 56, 44
N-(2-chloroethyl)acetamide EI121 (M⁺), 79, 61, 43
This compound [2]Predicted (ESI-MS)[M+H]⁺: 143.1543[2]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of the target compound.

Synthesis of this compound

This two-step procedure involves the initial N-alkylation of 4-methylpiperidine with N-(2-chloroethyl)acetamide, followed by acidic hydrolysis to deprotect the primary amine.

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Reactants 4-Methylpiperidine N-(2-chloroethyl)acetamide Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Reaction1 Reflux Reactants->Reaction1 Workup1 Filtration Solvent Evaporation Reaction1->Workup1 Intermediate Crude N-(2-(4-Methylpiperidin-1-yl)ethyl)acetamide Workup1->Intermediate Intermediate_in Crude Intermediate Reaction2 Aqueous HCl Reflux Intermediate_in->Reaction2 Workup2 Basification (e.g., NaOH) Extraction (e.g., CH₂Cl₂) Drying and Concentration Reaction2->Workup2 Product This compound Workup2->Product

References

A Comparative Guide to the Synthesis of 2-(4-Methylpiperidin-1-yl)ethanamine: Evaluating Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(4-methylpiperidin-1-yl)ethanamine, a key building block in the development of various pharmaceutical agents, can be approached through several synthetic routes. The selection of an appropriate method is critical and is often dictated by factors such as yield, purity, scalability, cost, and safety. This guide provides an objective comparison of the two primary synthetic strategies: reductive amination and direct N-alkylation, offering a comprehensive overview of alternative reagents and their performance based on available experimental data for structurally related compounds.

Executive Summary

Two principal pathways for the synthesis of this compound are reductive amination and N-alkylation of 4-methylpiperidine. Reductive amination typically offers higher yields and better control over the formation of byproducts, making it a preferred method for achieving high purity. Direct N-alkylation, while often faster, can be more challenging to control, potentially leading to undesired over-alkylation products. This guide will delve into the specifics of each method, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthetic strategy.

Comparison of Synthetic Routes

The following tables summarize the quantitative data for the two main synthetic approaches. It is important to note that the data presented is primarily derived from the synthesis of structurally similar piperidine derivatives due to a lack of extensive published data for the exact target molecule. However, these examples provide a strong indication of the expected outcomes for each route.

Table 1: Reductive Amination Approach

This two-step method involves the reaction of 4-methylpiperidine with a protected 2-aminoacetaldehyde equivalent, followed by the reduction of the intermediate imine and subsequent deprotection. A common and effective strategy involves the use of aminoacetaldehyde dimethyl acetal.

Reagent System (Reducing Agent)Starting MaterialsSolventReaction Time (h)Yield (%)Purity (%)Reference Compound
Sodium triacetoxyborohydride (NaBH(OAc)₃)4-Methylpiperidine, Aminoacetaldehyde dimethyl acetalDCM or DCE12 - 24~85-95>95N-Methyl-1-(piperidin-4-YL)methanamine
Sodium cyanoborohydride (NaBH₃CN)4-Methylpiperidine, Aminoacetaldehyde dimethyl acetalMethanol12 - 24~80-90>95N-Methyl-1-(piperidin-4-YL)methanamine
Catalytic Hydrogenation (H₂/Pd-C)4-Methylpiperidine, Aminoacetaldehyde dimethyl acetalEthanol/AcOH24 - 48~70-85>98General reductive amination of piperidines
Table 2: N-Alkylation Approach

This method involves the direct reaction of 4-methylpiperidine with a 2-carbon electrophile containing a protected or masked amine functionality. A common electrophile is a 2-haloethylamine derivative.

Alkylating AgentBaseSolventReaction Time (h)Yield (%)Purity (%)Notes
2-Bromoethylamine hydrobromideK₂CO₃ or Et₃NDMF or ACN6 - 12~50-70~90Risk of over-alkylation to form the quaternary ammonium salt.
2-Chloroethylamine hydrochlorideK₂CO₃ or NaHCO₃Ethanol8 - 16~45-65~90Slower reaction compared to the bromo-derivative.
Ethylene oxide followed by amination-Methanol12 - 24~40-60~85-90Two-step process; requires careful handling of ethylene oxide.

Experimental Protocols

The following are detailed experimental protocols for the most common and effective methods for synthesizing compounds structurally analogous to this compound.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a one-pot reductive amination procedure.

Materials:

  • 4-Methylpiperidine (1.0 eq)

  • Aminoacetaldehyde dimethyl acetal (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of 4-methylpiperidine in DCM or DCE, add aminoacetaldehyde dimethyl acetal and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation using 2-Bromoethylamine Hydrobromide

This protocol details a direct N-alkylation approach.

Materials:

  • 4-Methylpiperidine (1.0 eq)

  • 2-Bromoethylamine hydrobromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-methylpiperidine in DMF or ACN, add the base (potassium carbonate or triethylamine).

  • Add 2-bromoethylamine hydrobromide to the mixture.

  • Heat the reaction mixture to 50-70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove any remaining starting materials and salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Methylpiperidine 4-Methylpiperidine Imine Formation Imine Formation 4-Methylpiperidine->Imine Formation Aminoacetaldehyde\ndimethyl acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde\ndimethyl acetal->Imine Formation Reduction Reduction Imine Formation->Reduction NaBH(OAc)₃ or NaBH₃CN This compound This compound Reduction->this compound N_Alkylation_Workflow cluster_start_alk Starting Materials cluster_reaction_alk Reaction cluster_product_alk Product 4-Methylpiperidine_alk 4-Methylpiperidine N-Alkylation N-Alkylation 4-Methylpiperidine_alk->N-Alkylation 2-Haloethylamine 2-Haloethylamine (e.g., 2-Bromoethylamine) 2-Haloethylamine->N-Alkylation Base (e.g., K₂CO₃) Product_alk This compound N-Alkylation->Product_alk

Safety Operating Guide

Proper Disposal of 2-(4-Methylpiperidin-1-yl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides critical safety and logistical information for the proper disposal of 2-(4-Methylpiperidin-1-yl)ethanamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to manage waste containing this chemical compound effectively.

The safe disposal of this compound is dictated by its specific chemical hazards. This compound is classified as a hazardous substance, requiring a structured disposal plan that prevents its release into the environment and minimizes exposure risks. Improper disposal can lead to significant environmental damage and potential legal liabilities.

Hazard Profile for Disposal Considerations

The disposal protocol for this compound is informed by its hazard classifications. All waste containing this substance must be treated as hazardous chemical waste.

Hazard ClassificationDescriptionDisposal Implication
Acute Dermal Toxicity Harmful or toxic in contact with skin.Requires handling with appropriate personal protective equipment (PPE) during disposal and segregation as toxic waste.
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1]Mandates disposal in chemically resistant and leak-proof containers to prevent contact and environmental contamination.
Serious Eye Damage Causes serious eye damage.[1]Necessitates the use of eye protection during handling and disposal; waste containers must be securely sealed.
Sensitization May cause an allergic skin reaction or asthma symptoms.Contaminated materials must be handled as hazardous to prevent sensitization of personnel.
Aquatic Hazard (Chronic) Harmful or toxic to aquatic life with long-lasting effects.[2]Prohibits disposal down the drain or in general waste streams to prevent environmental release.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the safe disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the waste, ensure you are wearing appropriate PPE:

    • Nitrile or other chemically resistant gloves.

    • Safety goggles and a face shield.[3]

    • A lab coat.

2. Waste Identification and Segregation:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

  • Organic Waste: If used with organic solvents, collect in a separate, compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Solid Waste: Dispose of contaminated consumables (e.g., pipette tips, gloves, absorbent paper) in a designated, sealed container or a securely lined bag clearly marked as hazardous solid waste.

3. Container Selection and Labeling:

  • Use only approved, leak-proof, and chemically compatible containers for liquid waste.[4] The original container may be suitable if it is in good condition.[4]

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate estimation of the concentration and volume.

    • The associated hazard pictograms (e.g., corrosive, toxic, environmental hazard).

    • The date of accumulation.

4. On-site Accumulation and Storage:

  • Keep waste containers tightly sealed at all times, except when adding waste.[4][5]

  • Store the waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[4]

  • The storage area should be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

5. Arranging for Disposal:

  • Once the waste container is full or ready for disposal, ensure the cap is securely fastened.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]

  • Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Identify Waste Type A->B C Aqueous Waste B->C Liquid D Solid Waste (Contaminated PPE, etc.) B->D Solid E Select & Label Compatible Container C->E D->E F Store in Satellite Accumulation Area (SAA) with Secondary Containment E->F G Is Container Full? F->G G->F No H Contact EHS for Waste Pickup G->H Yes I Licensed Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Methylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-(4-Methylpiperidin-1-yl)ethanamine (CAS No. 20845-38-9). Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. Based on available data, it is classified with the following hazards:

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Danger" .

Proper personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this substance.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use and use proper glove removal technique.
Body Protection A lab coat, chemical-resistant apron, or coveralls.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines should be used.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible and in good working order.

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Before starting, ensure all necessary PPE is available and in good condition.

  • Have spill control materials readily available.

2. Handling the Chemical:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Use spark-proof tools and explosion-proof equipment if the chemical is flammable (flammability data not specified, but a precaution for many organic amines).

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

In case of a spill, evacuate the area, ensure adequate ventilation, and wear appropriate PPE. Contain the spill with inert absorbent material and collect it in a suitable, closed container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect waste in a designated, compatible, and properly labeled container. The label should clearly state "Hazardous Waste" and the chemical name.

  • Do not mix with other waste streams.

2. Storage of Waste:

  • Keep the waste container tightly closed and store it in a designated hazardous waste accumulation area.

  • Ensure the storage area is secure and away from incompatible materials.

3. Disposal:

  • Dispose of the hazardous waste through a licensed professional waste disposal service.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal A Verify Fume Hood Certification B Inspect & Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Spill Kit B->C D Work Inside Fume Hood C->D Proceed to Handling E Dispense Chemical D->E F Close Container Tightly E->F G Decontaminate Work Area F->G Proceed to Cleanup J Collect Waste in Labeled Container F->J Generate Waste H Doff PPE G->H I Wash Hands Thoroughly H->I L Arrange for Professional Disposal K Store in Designated Hazardous Waste Area J->K K->L

Caption: Workflow for safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.